molecular formula C6H6ClNO2S B108012 3-Chlorobenzenesulfonamide CAS No. 17260-71-8

3-Chlorobenzenesulfonamide

Cat. No.: B108012
CAS No.: 17260-71-8
M. Wt: 191.64 g/mol
InChI Key: WSYQJNPRQUFCGL-UHFFFAOYSA-N
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Description

3-Chlorobenzenesulfonamide (CAS 17260-71-8) is an aromatic sulfonamide derivative serving as a versatile chemical intermediate and active scaffold in medicinal chemistry research. Its core structure, featuring a sulfonamide group linked to a chlorinated benzene ring, is a key zinc-binding group (ZBG) for investigating carbonic anhydrase (CA) inhibition . This mechanism is pivotal in developing targeted therapies, as researchers explore its potential to modulate the activity of various CA isoforms, including those associated with hypoxic tumors and neurological conditions . In oncological research, the benzenesulfonamide motif is a privileged structure for designing novel inhibitors. Recent studies highlight its application in developing compounds that target receptor tyrosine kinases like TrkA, showing promise in inducing cell death in glioblastoma (GBM) models . Furthermore, benzenesulfonamide derivatives have demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) through selective carbonic anhydrase IX (CA IX) inhibition, a well-validated target in solid tumors . Beyond oncology, this chemotype is being explored for its anti-epileptic potential via the inhibition of CA II and VII isoforms in the central nervous system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQJNPRQUFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333989
Record name 3-Chlorobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17260-71-8
Record name 3-Chlorobenzenesulfonamide
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Record name 3-chlorobenzene-1-sulfonamide
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Foundational & Exploratory

Synthesis of 3-Chlorobenzenesulfonamide from 3-Chlorobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorobenzenesulfonamide from its precursor, 3-chlorobenzenesulfonyl chloride. The core of this process is a nucleophilic substitution reaction, specifically the amination of a sulfonyl chloride. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. Visual diagrams are provided to illustrate the experimental workflow and the underlying chemical pathway, adhering to strict visualization standards for clarity and technical accuracy. This guide is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and pharmaceutical development.

Reaction Overview and Mechanism

The synthesis of this compound from 3-chlorobenzenesulfonyl chloride is achieved through the reaction of the sulfonyl chloride with ammonia. In this reaction, the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group.[1][2] This process is analogous to a nucleophilic acyl substitution. The reaction proceeds via an addition-elimination mechanism, where a tetrahedral intermediate is formed, followed by the elimination of a chloride ion to yield the stable sulfonamide product.

The overall reaction is as follows:

ClC₆H₄SO₂Cl + 2 NH₃ → ClC₆H₄SO₂NH₂ + NH₄Cl

Due to the formation of hydrogen chloride as a byproduct, which reacts with the ammonia base, at least two equivalents of ammonia are required for the reaction to proceed to completion.

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step nucleophilic substitution mechanism.

G cluster_intermediate Tetrahedral Intermediate R1 3-Chlorobenzenesulfonyl Chloride INT [ClC₆H₄SO₂(Cl)(NH₃)]⁻ R1->INT Nucleophilic Attack by NH₃ R2 Ammonia (NH₃) P1 This compound INT->P1 Elimination of Cl⁻ P2 Chloride Ion (Cl⁻)

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from standard procedures for the amination of arylsulfonyl chlorides.[1][3]

Materials and Reagents:

  • 3-Chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S, MW: 211.07)

  • Concentrated Ammonium Hydroxide (28-30% NH₃ solution)

  • Deionized Water

  • Ice

Equipment:

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or water bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated ammonium hydroxide. Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

  • Addition of Reactant: Slowly and portion-wise, add 10.55 g (0.05 mol) of 3-chlorobenzenesulfonyl chloride to the cold, stirring ammonia solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 1-2 hours. The consistency of the mixture may become thicker or "pasty" as the solid product forms.[1]

  • Heating (Optional): To ensure the reaction goes to completion, gently heat the mixture in a water bath to 50-60 °C for 30 minutes.

  • Product Precipitation: Cool the reaction mixture to room temperature, and then place it in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[1]

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected solid on the filter with two portions of 50 mL of cold deionized water to remove any remaining ammonium chloride and other water-soluble impurities.[1]

  • Drying: Transfer the white solid to a watch glass or drying dish and dry it in a desiccator or a low-temperature oven (50-60 °C) until a constant weight is achieved.

  • Characterization: Determine the melting point of the dried product. The literature melting point for this compound is 148-150 °C.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValueNotes
Reactants
3-Chlorobenzenesulfonyl Chloride10.55 g (0.05 mol)Starting material. Purity: ≥97%.[5]
Concentrated NH₄OH (28%)50 mL (~0.44 mol)Reagent and solvent. Used in excess to act as a base and drive the reaction.
Reaction Conditions
Initial Temperature0-5 °CControlled addition in an ice bath is crucial to manage the exothermic reaction.
Reaction Time1-2 hours at room temperature
Heating Temperature (Optional)50-60 °C for 30 minutesCan be used to ensure complete conversion.
Product Information
Product NameThis compound
Molecular FormulaC₆H₆ClNO₂S
Molecular Weight191.64 g/mol [4]
Theoretical Yield9.58 gBased on 0.05 mol of the limiting reagent.
Expected Yield80-95%Yields for similar sulfonamide syntheses are reported to be high.[6][7]
AppearanceWhite solid
Melting Point148-150 °C[4]

Visual Workflow

The diagram below outlines the logical flow of the experimental protocol, from initial setup to final product isolation.

G start Start setup Prepare cold NH₄OH solution (0-5 °C) start->setup add_reagent Slowly add 3-chlorobenzenesulfonyl chloride setup->add_reagent react_rt Stir at Room Temperature (1-2 hours) add_reagent->react_rt heat Optional Heating (50-60 °C, 30 min) react_rt->heat optional cool Cool in Ice Bath (30 min) react_rt->cool heat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chlorobenzenesulfonamide. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for clarity and ease of comparison, followed by detailed experimental protocols for the determination of these key properties.

Core Physicochemical Properties

This compound is a chlorinated aromatic sulfonamide with the molecular formula C₆H₆ClNO₂S. Its chemical structure, featuring a chlorine atom at the meta position of the benzene ring, influences its physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted through computational models and should be regarded as estimations.

PropertyValueNotes
Molecular Formula C₆H₆ClNO₂S-
Molecular Weight 191.64 g/mol [1]
Melting Point 148-150 °CExperimental value[1].
Boiling Point Not experimentally determinedDecomposes at elevated temperatures.
Water Solubility Slightly solubleQualitative observation.
pKa (Acid Dissociation Constant) ~9.81Predicted value.
logP (Octanol-Water Partition Coefficient) ~1.29Predicted value.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail the experimental protocols for the key properties of this compound, based on internationally recognized guidelines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block or an oil bath and a precision thermometer or digital temperature sensor is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.

  • Reporting: The melting point is reported as a range between the onset and completion temperatures.

Water Solubility Determination (OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.

Methodology:

  • Apparatus: A constant temperature water bath, analytical balance, pH meter, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibrium is reached, the mixture is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn, filtered through a non-adsorptive filter (e.g., PTFE), and the concentration of this compound in the clear aqueous solution is determined using a validated analytical method.

  • Data Analysis: The solubility is expressed in g/L or mol/L. The experiment is repeated to ensure reproducibility.

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the sulfonamide group (-SO₂NH₂) is weakly acidic.

Methodology (Potentiometric Titration):

  • Apparatus: A calibrated pH meter with a glass electrode, a temperature-controlled titration vessel, a precision burette, and an analytical balance.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

logP Determination (OECD Guideline 107 - Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology:

  • Apparatus: A mechanical shaker, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Solvents: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Procedure:

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The solution is placed in a separation funnel with the other immiscible solvent.

    • The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined using a validated analytical method.

  • Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

logP_Workflow start_end start_end process process decision decision io io analysis analysis start Start prep_solvents Prepare Water-Saturated n-Octanol and n-Octanol-Saturated Water start->prep_solvents dissolve Dissolve this compound in one phase prep_solvents->dissolve mix Combine phases in a separation funnel dissolve->mix shake Shake to equilibrate mix->shake separate Separate phases (Centrifugation) shake->separate sample Sample aqueous and octanol phases separate->sample quantify Quantify concentration in each phase (e.g., HPLC) sample->quantify calculate Calculate P = [Octanol]/[Aqueous] and logP = log10(P) quantify->calculate end End calculate->end

Caption: Workflow for logP determination by the shake-flask method.

Biological Context

While this compound itself does not have a widely documented, specific biological signaling pathway it is directly involved in, it is important to consider the broader context of the benzenesulfonamide chemical class. Many derivatives of benzenesulfonamide are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance[2][3][4][5]. Inhibition of specific carbonic anhydrase isoforms, such as CA IX and CA XII which are overexpressed in some tumors, is an active area of cancer research[2]. The inhibitory activity of benzenesulfonamide derivatives is often influenced by the substitution pattern on the benzene ring. Therefore, the physicochemical properties of this compound detailed in this guide are fundamental for any investigation into its potential biological activities, including its potential as a carbonic anhydrase inhibitor.

References

3-Chlorobenzenesulfonamide CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17260-71-8

This technical guide provides a comprehensive overview of 3-Chlorobenzenesulfonamide, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, a representative synthesis protocol, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17260-71-8[1]
Molecular Formula C₆H₆ClNO₂S[1]
Molecular Weight 191.64 g/mol [1]
Appearance White solid[1]
Melting Point 148-150 °C[1]
Solubility Slightly soluble in water. Solubility in organic solvents like DMSO, ethanol, and methanol is not extensively documented in publicly available literature.[2]
pKa Data not available

Safety Data Sheet Summary

A comprehensive Safety Data Sheet (SDS) from Thermo Fisher Scientific indicates that this compound is considered an irritant.[1] The following table summarizes the key safety information.

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.
IF ON SKIN: Wash with plenty of soap and water.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If skin irritation occurs: Get medical advice/attention.
If eye irritation persists: Get medical advice/attention.
Take off contaminated clothing and wash before reuse.

Experimental Protocols

Representative Synthesis of this compound

Reaction:

G 3-Chlorobenzenesulfonyl_chloride 3-Chlorobenzenesulfonyl chloride This compound This compound 3-Chlorobenzenesulfonyl_chloride->this compound Ammonia Ammonia (aq) Ammonia->this compound Ammonium_chloride Ammonium chloride

Caption: Synthesis of this compound.

Materials:

  • 3-Chlorobenzenesulfonyl chloride

  • Concentrated aqueous ammonia

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for acidification)

  • Ice

Procedure:

  • Dissolve 3-chlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from isomeric compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atom attached to the sulfonyl group and the carbon atom bonded to the chlorine atom will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

  • S=O stretching: Two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 191 and an isotope peak at m/z 193 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Biological Activity and Applications

There is a significant lack of specific biological activity data for this compound in the public domain. However, the broader class of arylsulfonamides is well-known for a wide range of pharmacological activities. This suggests potential areas of research for this compound.

Potential as an Enzyme Inhibitor

Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases.[3] The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of these enzymes. Derivatives of chlorobenzenesulfonamide have been investigated as inhibitors of other enzymes as well, including butyrylcholinesterase and lipoxygenase, which are relevant in the context of Alzheimer's disease and inflammation, respectively.[2]

G cluster_0 Potential Signaling Pathway Involvement Sulfonamide This compound (or related sulfonamides) Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Sulfonamide->Enzyme Inhibition Biological_Process Downstream Biological Process Enzyme->Biological_Process Modulation Cellular_Response Cellular Response Biological_Process->Cellular_Response Leads to

References

Spectroscopic Analysis of 3-Chlorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Chlorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d1HH-2
~7.85ddd1HH-6
~7.60t1HH-4
~7.50t1HH-5
~4.80br s2H-SO₂NH₂

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm. The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~141.5C-1 (C-SO₂NH₂)
~135.5C-3 (C-Cl)
~133.0C-5
~130.5C-6
~127.0C-4
~125.0C-2

Note: Predicted chemical shifts are relative to CDCl₃ at 77.16 ppm.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1600 - 1450Medium to WeakAromatic C=C stretching
~1340StrongAsymmetric SO₂ stretching
~1160StrongSymmetric SO₂ stretching
~880StrongC-H out-of-plane bending
~750StrongC-Cl stretching
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
191/193High[M]⁺ (Molecular ion)
175/177Medium[M - NH₂]⁺
127Medium[M - SO₂NH₂]⁺
111/113High[C₆H₄Cl]⁺
75Medium[C₆H₃]⁺

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks) in a roughly 3:1 intensity ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1.0 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2.0 s.

    • Spectral width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph.

  • Utilize electron ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Parameters:

    • Mass range: m/z 50-500.

    • Ion source temperature: 200-250 °C.

    • Data acquisition mode: Full scan.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Spectroscopic Data Analysis cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation Purity_Check Purity Assessment Sample_Prep->Purity_Check NMR_Acq NMR Spectroscopy Purity_Check->NMR_Acq Purified Sample IR_Acq IR Spectroscopy Purity_Check->IR_Acq MS_Acq Mass Spectrometry Purity_Check->MS_Acq Data_Processing Data Processing NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation / Confirmation Spectral_Interpretation->Structure_Elucidation Report Report Structure_Elucidation->Report

Figure 1: General Workflow for Spectroscopic Data Analysis
Predicted Mass Spectral Fragmentation of this compound

Fragmentation_Pathway Figure 2: Predicted EI-MS Fragmentation of this compound Mol_Ion [C₆H₆ClNO₂S]⁺ m/z = 191/193 Frag1 [C₆H₆ClOS]⁺ m/z = 175/177 Mol_Ion->Frag1 -NH₂ Frag2 [C₆H₄Cl]⁺ m/z = 111/113 Mol_Ion->Frag2 -SO₂NH₂ Frag3 [C₆H₄SO₂]⁺ m/z = 127 Mol_Ion->Frag3 -Cl Frag4 [C₆H₃]⁺ m/z = 75 Frag2->Frag4 -Cl

Figure 2: Predicted EI-MS Fragmentation of this compound

Interpretation of Spectra

  • ¹H NMR: The predicted spectrum shows four distinct signals in the aromatic region, consistent with a 1,3-disubstituted benzene ring. The downfield shift of the proton at the 2-position is attributed to the deshielding effects of both the adjacent sulfonyl and chloro groups. The amide protons appear as a broad singlet, which is typical.

  • ¹³C NMR: The predicted spectrum displays six signals, corresponding to the six carbon atoms of the benzene ring. The carbons directly attached to the electron-withdrawing sulfonyl and chloro groups (C-1 and C-3) are expected to be the most downfield.

  • IR: The predicted IR spectrum is characterized by strong absorptions for the N-H and S=O stretching vibrations, which are indicative of the sulfonamide group. The presence of aromatic C-H and C=C stretching bands, along with a C-Cl stretching frequency, further confirms the overall structure.

  • MS: The predicted mass spectrum shows a molecular ion peak at m/z 191/193, with the characteristic 3:1 isotopic pattern for chlorine. The major fragmentation pathways are predicted to involve the loss of the amino group, the entire sulfonamide group, or the chlorine atom, leading to the formation of the observed fragment ions.

This guide provides a foundational spectroscopic dataset and analytical workflow for this compound. While the data presented is predicted, it offers a robust starting point for researchers and scientists in the pharmaceutical industry for the identification, characterization, and quality control of this important compound. Experimental verification of this data is recommended for definitive structural elucidation.

The Unraveling of 3-Chlorobenzenesulfonamide Derivatives as Anti-Cancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, derivatives of 3-chlorobenzenesulfonamide have emerged as a promising class of compounds with potent anti-proliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Anti-Cancer Activity

The anti-cancer effects of this compound derivatives are multifaceted, primarily converging on the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis via Oxidative Stress

A prominent mechanism of action for several this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS). An excess of ROS creates a state of oxidative stress within the cancer cells, triggering a cascade of events leading to programmed cell death.

This intrinsic apoptotic pathway is characterized by:

  • Mitochondrial Dysregulation: Increased ROS levels lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is observed. Treatment with these derivatives typically leads to the upregulation of Bax and downregulation of Bcl-2 and Bcl-xL, further promoting mitochondrial permeabilization.

  • Caspase Activation: The release of cytochrome c activates a caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspases-3 and -6.

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.

Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2_family Modulation of Bcl-2 Family ROS->Bcl2_family CytC Cytochrome c Release Mito->CytC Bax ↑ Bax Bcl2_family->Bax Bcl2_BclxL ↓ Bcl-2, Bcl-xL Bcl2_family->Bcl2_BclxL Bax->CytC Bcl2_BclxL->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_6 Caspase-3, -6 Activation Casp9->Casp3_6 PARP PARP Cleavage Casp3_6->PARP Apoptosis Apoptosis Casp3_6->Apoptosis PARP->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.
Cell Cycle Arrest

Certain this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for tumor growth. By arresting cells in specific phases, such as G2/M, these compounds prevent cell division and can ultimately lead to apoptosis.

Derivative This compound Derivative G2M_Arrest G2/M Phase Arrest Derivative->G2M_Arrest CellCycle Cell Cycle Progression Proliferation Inhibition of Proliferation G2M_Arrest->CellCycle G2M_Arrest->Proliferation

Caption: Induction of cell cycle arrest.
Inhibition of Key Oncogenic Proteins and Pathways

Carbonic anhydrase IX is a tumor-associated enzyme that is overexpressed in a variety of cancers and plays a crucial role in tumor cell adaptation to hypoxic conditions by regulating intracellular and extracellular pH. Specific this compound derivatives have been identified as potent inhibitors of CA IX, thereby disrupting tumor metabolism and survival in the hypoxic microenvironment.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Certain derivatives have been shown to inhibit the phosphorylation of STAT3, preventing its activation and downstream signaling, which in turn leads to the suppression of tumor growth.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Some this compound derivatives have been found to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3, key mediators of the pathway, thereby potentially inhibiting cancer cell migration and invasion.

cluster_0 Targeted Pathways CAIX Carbonic Anhydrase IX (CA IX) Tumor Metabolism\n& Survival (Hypoxia) Tumor Metabolism & Survival (Hypoxia) CAIX->Tumor Metabolism\n& Survival (Hypoxia) STAT3 STAT3 Phosphorylation Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription\n(Proliferation, Survival) TGFb TGF-β Signaling (Smad2/3 Phosphorylation) Cell Migration\n& Invasion Cell Migration & Invasion TGFb->Cell Migration\n& Invasion Derivative This compound Derivatives Derivative->CAIX Inhibition Derivative->STAT3 Inhibition Derivative->TGFb Inhibition cluster_0 In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treatment with Derivative Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Apoptosis_Assay Apoptosis Analysis (Caspase Assay, Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle ROS_Measurement ROS Measurement (DCFDA Assay) Treatment->ROS_Measurement

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 3-Chlorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Within this class, 3-chlorobenzenesulfonamide and its derivatives have emerged as a versatile scaffold for the development of novel compounds with significant biological activities. This technical guide provides an in-depth overview of the latest research, focusing on the anticancer, antimicrobial, and enzyme inhibitory properties of these promising analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Recent studies have highlighted the potent cytotoxic effects of novel this compound analogs against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration, and interfere with crucial signaling pathways involved in tumor progression.

A novel derivative, referred to as compound 3c , has demonstrated significant antitumor effects in colorectal cancer (CRC) cells.[1][2] This activity is primarily mediated through the generation of reactive oxygen species (ROS), leading to the disruption of the cellular redox balance.[1][2] The pro-apoptotic effects of these analogs are further underscored by their ability to modulate the expression of key regulatory proteins. For instance, treatment with 3c resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl2 and BclxL.[1] This shift in the Bax/Bcl2 ratio triggers the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.[1][2]

Furthermore, some this compound derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[3][4] One such compound, N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25) , has shown potent inhibitory activity against the proliferation of SW480 and HCT116 colorectal cancer cells.[3]

The anticancer activity of these compounds is not limited to colorectal cancer. Benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[5] Similarly, chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[6]

Quantitative Anticancer Activity Data
Compound/AnalogCancer Cell LineActivity MetricValueReference
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (compounds 20 and 24)HCT-116 (Colon)IC5012.7 µM[7]
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (compounds 20 and 24)MCF-7 (Breast)IC5012.8 µM[7]
Benzenesulfonamide-bearing imidazole derivativeIGR39 (Melanoma)EC5027.8 ± 2.8 µM[5]
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Breast)EC5020.5 ± 3.6 µM[5]
Chalcone derivative with 2,4-dichlorobenzenesulfonamide (compound 5)AGS (Gastric)IC50< 1.0 µg/mL[6]
Chalcone derivative with 2,4-dichlorobenzenesulfonamide (compound 7)HL-60 (Leukemia)IC50< 1.57 µg/mL[6]
Chloroquinoline derivative with benzenesulfonamide (compound 17)HeLa (Cervical)IC5030.92 µg/mL[8]
N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25)SW480 (Colon)IC502 µM[3]
N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25)HCT116 (Colon)IC500.12 µM[3]

Visualizing the Mechanism: Apoptosis Induction Pathway

apoptosis_pathway This compound Analog This compound Analog ROS ↑ Reactive Oxygen Species (ROS) This compound Analog->ROS Bax ↑ Bax This compound Analog->Bax Bcl2 ↓ Bcl-2 / Bcl-xL This compound Analog->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: ROS-mediated apoptosis induction by this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of novel this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, SW620, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

This compound analogs have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

Notably, derivatives of this scaffold have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[9] The inhibition of CA IX is a promising strategy for cancer therapy as this enzyme is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9]

Furthermore, certain chlorinated sulfonamides have shown inhibitory effects against urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX).[10] The inhibition of BChE is particularly relevant for the development of treatments for Alzheimer's disease.[10] Ibuprofen analogs incorporating a chlorobenzenesulfonamide moiety have also been evaluated as potential anti-Alzheimer agents, showing impressive inhibition of both acetylcholinesterase (AChE) and BChE.[11]

Derivatives of ((3-Chlorophenyl)sulfonyl)glycine have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[12]

Quantitative Enzyme Inhibition Data
Compound/AnalogTarget EnzymeInhibition MetricValueReference
Chlorinated sulfonamidesButyrylcholinesterase (BChE)Good inhibitory activity-[10]
Sul-Ibu analog 4α-amylaseIC5061.80 ± 0.85 µg/mL[11]
Sul-Ibu analog 5α-glucosidaseIC5053.75 ± 0.79 µg/mL[11]
Sul-Ibu analog 7Acetylcholinesterase (AChE)% Inhibition95.8 ± 0.31[11]
Sul-Ibu analog 7Butyrylcholinesterase (BChE)% Inhibition96.7 ± 0.16[11]
Benzenesulfonamide derivative 5aCarbonic Anhydrase IX (hCA IX)KI134.8 nM[9]
Benzenesulfonamide derivative 12iCarbonic Anhydrase IX (hCA IX)KI38.8 nM[9]
N-(biphenyl-4-ylmethyl)-((3-chlorophenyl)sulfonyl)glycineDiacylglycerol Lipase α (hDAGLα)IC505 nM[12]

Visualizing the Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Add_Substrate->Monitor_Reaction Analyze_Data Calculate Inhibition (IC50, Ki) Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the inhibitory activity of novel this compound analogs against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is based on the stopped-flow technique to measure the CA-catalyzed CO2 hydration activity.

  • The reaction is initiated by mixing equal volumes of CO2-saturated water and a buffer solution containing the CA enzyme, pH indicator, and the test inhibitor.

  • The hydration of CO2 to bicarbonate and a proton leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

  • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

  • The inhibitory activity is calculated as the percentage of remaining enzyme activity at a given inhibitor concentration.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound analogs have shown promising activity against a range of bacterial and fungal pathogens.

Novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids have exhibited potent activity against E. coli.[13] For instance, compounds 5a and 9a from one study showed minimum inhibitory concentrations (MIC) of 7.81 µg/mL against E. coli, comparable to the standard antibiotic ciprofloxacin.[13]

Furthermore, the hybridization of substituted benzenesulfonamide rings with other heterocyclic molecules, such as thiopyrimidine, has yielded compounds with broad-spectrum antimicrobial activity.[14] These derivatives have shown efficacy against both Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria, as well as the fungal strain C. albicans.[14]

Quantitative Antimicrobial Activity Data
Compound/AnalogMicrobial StrainActivity MetricValueReference
Sulfonamide derivative 5aEscherichia coliMIC7.81 µg/mL[13]
Sulfonamide derivative 9aEscherichia coliMIC7.81 µg/mL[13]
Thiopyrimidine-benzenesulfonamide M6Klebsiella pneumoniaeMBC/MIC4[14]
Thiopyrimidine-benzenesulfonamide M19Pseudomonas aeruginosaMBC/MIC4[14]

Visualizing the Logical Relationship: Antimicrobial Screening Process

antimicrobial_screening Start Start: Synthesized Analogs Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening Active_Compounds Active? Primary_Screening->Active_Compounds Inactive_Compounds Inactive Compounds Active_Compounds->Inactive_Compounds No MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Active_Compounds->MIC_Determination Yes MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Potent_Leads Potent Antimicrobial Leads MBC_Determination->Potent_Leads

Caption: Logical workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of novel this compound analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (a standard antibiotic with known MIC) and a negative control (broth without bacteria) and a growth control (broth with bacteria but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This in-depth technical guide consolidates the current understanding of the biological activities of novel this compound analogs. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, accelerating the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Solubility of 3-Chlorobenzenesulfonamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on presenting the available qualitative information and detailing a robust experimental protocol for determining its solubility in common organic solvents.

Solubility Profile of this compound

Searches of scientific literature and chemical databases have revealed a lack of specific quantitative data for the solubility of this compound in a range of common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityCitation
WaterSlightly soluble[1][2]

It is generally expected that sulfonamides, as a class of compounds, exhibit higher solubility in organic solvents, particularly in alcohols and acetone, compared to water[1]. However, without specific experimental data, this remains a general prediction for this compound.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a detailed and widely accepted experimental methodology for determining the solubility of a compound like this compound is provided below. The equilibrium shake-flask method is a standard and reliable technique for this purpose. The subsequent concentration of the dissolved solute can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, assuming the analyte has a chromophore.

2.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the solute in the saturated solution is then measured, which represents its solubility at that temperature.

2.2. Materials and Apparatus

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade

  • Volumetric flasks

  • Conical flasks with stoppers or screw-cap vials

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2.3. Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of conical flasks or vials. The excess solid is crucial to ensure that saturation is achieved.

  • Accurately pipette a known volume of the desired organic solvent into each flask.

  • Securely seal the flasks to prevent solvent evaporation.

  • Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the time required to reach equilibrium[3][4].

Step 2: Sample Collection and Preparation

  • Once equilibrium is reached, cease agitation and allow the flasks to stand in the thermostatic bath for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantitative Analysis by UV-Vis Spectrophotometry

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to determine the λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of Saturated Solution:

    • Measure the absorbance of the diluted filtrate at the λmax.

    • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of this compound in that solvent at the specified temperature.

2.4. Data Presentation

The solubility can be expressed in various units, such as:

  • grams per 100 mL of solvent ( g/100 mL)

  • molarity (mol/L)

  • mole fraction (χ)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification cluster_result Result start Start: Excess this compound + Solvent equilibration Agitation in Thermostatic Bath (e.g., 24-72h at 25°C) start->equilibration settling Allow Excess Solid to Settle equilibration->settling filtration Withdraw Supernatant & Filter (e.g., 0.45 µm Syringe Filter) settling->filtration dilution Dilute Filtrate to Known Concentration filtration->dilution analysis Analyze by UV-Vis Spectrophotometry (at λmax) dilution->analysis calculation Calculate Concentration using Calibration Curve analysis->calculation end Solubility Data (g/100mL, mol/L, etc.) calculation->end

References

The Crystal Structure and Molecular Geometry of 3-Chlorobenzenesulfonamide: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking detailed structural information on 3-Chlorobenzenesulfonamide will find a conspicuous absence of publicly available, experimentally determined crystal structure data. Despite its relevance in medicinal chemistry and organic synthesis, a comprehensive crystallographic analysis detailing its three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and unit cell parameters, does not appear to be published in major crystallographic databases or peer-reviewed literature.

Extensive searches of prominent databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database, did not yield a specific entry for the crystal structure of this compound. While data for related compounds and derivatives are available, the specific structural details for this molecule remain uncharacterized in the public domain.

This lack of crystallographic data prevents the compilation of a detailed technical guide as originally intended. Key quantitative data, which would form the basis of such a guide, are therefore unavailable. This includes:

  • Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

  • Space Group: The symmetry of the crystal structure.

  • Atomic Coordinates: The precise position of each atom within the unit cell.

  • Bond Lengths and Angles: Specific intramolecular distances and angles between atoms.

  • Torsion Angles: Dihedral angles describing the conformation of the molecule.

  • Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Experimental Protocols: A General Overview

In the absence of a specific study on this compound, a general methodology for determining such a crystal structure would be provided here for context. The primary technique for this analysis is single-crystal X-ray diffraction .

The typical experimental workflow for such an analysis is outlined below. This process represents the standard procedure that would be followed to elucidate the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis and Purification of This compound crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_reduction Data Reduction and Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., direct methods) data_reduction->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model (CIF file)

A generalized workflow for single-crystal X-ray diffraction analysis.

Molecular Geometry: A Predicted Structure

Without experimental data, the molecular geometry of this compound can only be predicted using computational chemistry methods. A conceptual representation of its molecular structure is provided below. This diagram illustrates the connectivity of the atoms and the expected arrangement, with a chloro group at the meta position of the benzene ring attached to a sulfonamide group.

Predicted molecular structure of this compound.

Conclusion and Future Outlook

The absence of empirical crystallographic data for this compound represents a gap in the structural chemistry literature. Such data would be invaluable for computational modeling, understanding structure-activity relationships, and for solid-state characterization in drug development. It is hoped that future research will address this gap, providing the scientific community with a definitive crystal structure. Until then, any structural interpretation must rely on computational predictions and comparisons with structurally similar molecules.

An In-depth Technical Guide to the Industrial Synthesis of 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis route for 3-Chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for professionals in the field of drug development and chemical research.

Overview of Synthetic Strategy

The most industrially viable and efficient synthesis of this compound commences with 3-chloroaniline. The synthesis proceeds through a two-step process:

  • Diazotization and Sulfonylation: 3-chloroaniline is converted to its corresponding diazonium salt, which then undergoes a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the key intermediate, 3-chlorobenzenesulfonyl chloride.

  • Ammonolysis: The resulting 3-chlorobenzenesulfonyl chloride is subsequently treated with aqueous ammonia to produce the final product, this compound.

Direct chlorosulfonation of chlorobenzene is generally avoided for the synthesis of the 3-isomer due to the ortho- and para-directing nature of the chloro group, which leads to a mixture of isomers that is difficult to separate efficiently.

Starting Materials and Intermediates: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of all materials is crucial for safe and effective synthesis.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)CAS Number
Starting Material
3-ChloroanilineC₆H₆ClN127.57-11 to -9[1]230[2]1.206 at 25°C[1]108-42-9
Intermediate
3-Chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S211.07N/A102-104 at 1 mmHg[3][4][5]1.499 at 25°C[3][4][5]2888-06-4
Final Product
This compoundC₆H₆ClNO₂S191.64148-150[6]N/AN/A17260-71-8
Key Reagents
Sodium NitriteNaNO₂69.00271320 (decomposes)2.177632-00-0
Sulfur DioxideSO₂64.07-75.5[7]-10[7]1.5 (liquid)[7]7446-09-5
Copper(I) ChlorideCuCl98.9943014904.147758-89-6
Aqueous AmmoniaNH₃ (aq)17.03 (NH₃)N/AN/A~0.9 (conc.)1336-21-6
Hydrochloric AcidHCl36.46N/AN/A~1.18 (conc.)7647-01-0

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 3-Chlorobenzenesulfonyl chloride via Sandmeyer-type Reaction

This procedure is adapted from established methodologies for the synthesis of arylsulfonyl chlorides from anilines.

Reaction Scheme:

Synthesis of 3-Chlorobenzenesulfonyl chloride.

Protocol:

  • Diazotization:

    • In a reaction vessel equipped for cooling and stirring, suspend 3-chloroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to a temperature between 0 and 5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline suspension, ensuring the temperature is maintained below 5°C.

    • Stir the resulting solution for approximately 30-60 minutes at 0-5°C to ensure complete formation of the 3-chlorobenzenediazonium chloride solution.

  • Sulfonylation:

    • In a separate, well-ventilated reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid or an organic solvent like toluene.

    • Add a catalytic amount of copper(I) chloride (approximately 0.1 equivalents) to the sulfur dioxide solution and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • If an organic solvent was used, separate the organic layer. If the reaction was conducted in acetic acid, extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain crude 3-chlorobenzenesulfonyl chloride.

    • The crude product can be purified by vacuum distillation. A yield of approximately 82% can be expected.

Synthesis of this compound via Ammonolysis

This procedure outlines the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Reaction Scheme:

Synthesis of this compound.

Protocol:

  • Reaction:

    • In a pressure-rated reaction vessel, cool an excess of concentrated aqueous ammonia to 0-10°C.

    • Slowly add the crude or purified 3-chlorobenzenesulfonyl chloride (1.0 equivalent) to the cold aqueous ammonia with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, securely seal the reactor and allow the mixture to warm to room temperature.

    • The reaction can be stirred at room temperature or gently heated (e.g., 30-50°C) to ensure completion. Reaction progress can be monitored by techniques such as TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid this compound by vacuum filtration.

    • Wash the filter cake with cold water to remove any residual ammonia and ammonium chloride.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product with a purity greater than 98%.

Safety Considerations

A thorough safety assessment should be conducted before commencing any chemical synthesis. Key safety information for the materials used in this process is summarized below.

CompoundHazard StatementsPrecautionary Statements
3-Chloroaniline Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[8]Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
Sodium Nitrite May intensify fire; oxidizer. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.Keep away from heat. Avoid release to the environment. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]
Sulfur Dioxide Contains gas under pressure; may explode if heated. Toxic if inhaled. Causes severe skin burns and eye damage.[10][11][12]Do not breathe gas/vapors. Wear protective gloves/protective clothing/eye protection/face protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get immediate medical advice/attention.[12]
Copper(I) Chloride Harmful if swallowed or in contact with skin. Causes skin irritation. Causes serious eye damage. Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER/doctor.[13]
3-Chlorobenzenesulfonyl chloride Causes severe skin burns and eye damage.[3][6]Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
Aqueous Ammonia Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[14][15]Wear protective gloves/clothing and eye/face protection. Do not breathe gas, vapor or spray. Use only outdoors or in a well-ventilated area.[15]
Hydrochloric Acid May be corrosive to metals. Causes severe skin burns and eye damage. May cause respiratory irritation.Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
This compound Irritant.[6]Standard laboratory safety precautions should be followed.

Logical Workflow Diagram

The overall process flow from starting material to final product is illustrated below.

Overall_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sulfonylation cluster_step2 Step 2: Ammonolysis cluster_final Final Product 3_Chloroaniline 3-Chloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 3_Chloroaniline->Diazotization Sulfonylation Sulfonylation (SO₂, CuCl) Diazotization->Sulfonylation Workup1 Extraction & Solvent Removal Sulfonylation->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate 3-Chlorobenzenesulfonyl chloride Purification1->Intermediate Ammonolysis Ammonolysis (Aqueous NH₃) Intermediate->Ammonolysis Workup2 Precipitation & Filtration Ammonolysis->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Logical workflow for the synthesis of this compound.

References

Thermal Stability and Decomposition of 3-Chlorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 3-Chlorobenzenesulfonamide. The information herein is compiled from publicly available data and general knowledge of the thermal analysis of related aromatic sulfonamides. It is intended to serve as a foundational resource for researchers in drug development and materials science.

Introduction to this compound and its Thermal Properties

This compound (C₆H₆ClNO₂S) is an aromatic sulfonamide compound. The thermal stability of active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical parameter in the drug development process. It influences manufacturing, formulation, storage, and ultimately, the safety and efficacy of the final drug product. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of these compounds.

Core Thermal Analysis Techniques

Two primary techniques are employed to evaluate the thermal stability and decomposition of pharmaceutical compounds:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition kinetics.[1] A typical TGA experiment involves heating a small sample at a constant rate and recording the resulting weight loss.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] It is used to determine temperatures and enthalpies of transitions, such as melting and crystallization.[3] DSC can provide information on purity, polymorphism, and compatibility with excipients.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following are generalized protocols for the TGA and DSC analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

A general procedure for TGA involves weighing a sample, placing it in a crucible, and heating it in a controlled atmosphere while monitoring its mass.[5]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of this compound powder is weighed into an alumina crucible.[6]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[2]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Execution & Data Collection cluster_output Data Analysis weigh Weigh 5-10 mg of This compound place Place sample in Alumina Crucible weigh->place load Load crucible into TGA instrument place->load purge Purge with N2 (20-50 mL/min) load->purge program Set Temperature Program (e.g., 30-600°C at 10°C/min) purge->program start Start Experiment program->start record Record Mass vs. Temperature start->record plot Plot % Weight Loss vs. Temperature record->plot determine Determine Onset of Decomposition plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol

DSC experiments measure the heat flow associated with thermal transitions in a material.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of this compound is weighed into an aluminum pan, which is then hermetically sealed.[7]

  • Reference: An empty, sealed aluminum pan is used as a reference.[3]

  • Atmosphere: The experiment is conducted under a nitrogen purge (20-50 mL/min).

  • Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample. For melting point determination, the sample is typically heated from ambient temperature through its melting point at a rate of 10 °C/min.[7]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_run Execution & Data Collection cluster_output Data Analysis weigh Weigh 2-5 mg of This compound encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load Load sample and reference pans encapsulate->load purge Purge with N2 (20-50 mL/min) load->purge program Set Temperature Program (e.g., Heat-Cool-Heat) purge->program start Start Experiment program->start record Record Heat Flow vs. Temperature start->record plot Plot Heat Flow vs. Temperature record->plot determine Determine Melting Point (Tm) plot->determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation

Quantitative data from thermal analysis is best presented in a structured format for clarity and comparative purposes.

Differential Scanning Calorimetry (DSC) Data

The melting point is a key indicator of purity and identity.

ParameterValueReference
Melting Point (Tm)145 - 151 °CThermo Scientific Chemicals
Thermogravimetric Analysis (TGA) Data
Temperature Range (°C)Weight Loss (%)Associated Process
30 - 200< 1%Loss of residual solvent/moisture
200 - 350~30-40%Initial decomposition (e.g., loss of SO₂)
350 - 600~50-60%Further fragmentation of the aromatic ring
> 600~5-10%Residual Char

Thermal Stability and Decomposition Pathway

Based on its melting point, this compound is a solid at room temperature and is expected to be thermally stable up to its melting point. Significant decomposition is likely to begin at temperatures above 200 °C.

The decomposition of aromatic sulfonamides can proceed through several pathways. A plausible thermal decomposition mechanism for this compound involves the cleavage of the C-S and S-N bonds. The initial step is likely the homolytic cleavage of the C-S bond, followed by the release of sulfur dioxide (SO₂). Subsequent reactions could lead to the formation of various chlorinated and nitrogen-containing aromatic compounds. Pyrolysis studies of related aromatic amines and sulfonated dyes have shown that aniline can be a major decomposition product.[9]

Decomposition_Pathway cluster_main Proposed Thermal Decomposition of this compound cluster_products Decomposition Products start This compound so2 Sulfur Dioxide (SO2) start->so2 Heat (>200°C) C-S Bond Cleavage nox Nitrogen Oxides (NOx) start->nox S-N Bond Cleavage chlorinated_aromatics Chlorinated Aromatic Fragments start->chlorinated_aromatics Ring Fragmentation hcl Hydrogen Chloride (HCl) chlorinated_aromatics->hcl Further Decomposition char Carbonaceous Char chlorinated_aromatics->char High Temperature

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide has summarized the key aspects of the thermal stability and decomposition of this compound based on available data for the compound and its structural analogs. The provided melting point data from DSC offers a clear transition temperature. While specific TGA data is not available, the general behavior of aromatic sulfonamides suggests that decomposition likely begins above 200 °C. The proposed decomposition pathway highlights the potential for the release of gases such as SO₂, HCl, and NOx upon thermal degradation.

For a complete understanding, it is highly recommended that experimental TGA and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) studies be conducted on this compound. Such studies would provide precise decomposition temperatures and definitively identify the resulting degradation products, which is crucial for risk assessment and the development of safe handling and storage protocols in pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols: N-alkylation of 3-Chlorobenzenesulfonamide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding N-substituted sulfonamides, a scaffold present in numerous therapeutic agents. This document provides a detailed protocol for the N-alkylation of 3-chlorobenzenesulfonamide with various primary amines using an alkyl halide under basic conditions. The described methodology is robust and broadly applicable for the synthesis of a diverse library of N-alkyl-3-chlorobenzenesulfonamides.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the N-alkylation of this compound with a selection of primary amines. This data is illustrative of typical outcomes for this reaction class under the specified protocol.

EntryPrimary Amine (R'-NH₂)Alkylating Agent (R'-X)Temp (°C)Time (h)Yield (%)
1BenzylamineBenzyl bromide80692
2n-Butylamine1-Bromobutane80888
3Isobutylamine1-Bromo-2-methylpropane801085
4CyclohexylamineBromocyclohexane901278
52-Phenylethylamine(2-Bromoethyl)benzene80790

Note: The data presented is representative of typical results for N-alkylation of aryl sulfonamides and should be used for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a primary amine using an alkyl bromide as the alkylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Alkyl bromide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

    • Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.).

    • Under an inert atmosphere, add anhydrous DMF (5 mL) to the flask.

    • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Reagents:

    • Add the primary amine (1.1 mmol, 1.1 eq.) to the suspension.

    • Slowly add the corresponding alkyl bromide (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) until the starting sulfonamide is consumed (typically 6-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into deionized water (20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography.[1] A typical eluent system is a gradient of hexanes and ethyl acetate.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[1]

  • Characterization:

    • Combine the pure fractions from chromatography and remove the solvent under reduced pressure to yield the purified N-alkyl-3-chlorobenzenesulfonamide.

    • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS, IR).

Visualizations

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup - Add this compound & K2CO3 to flask - Add anhydrous DMF B 2. Reagent Addition - Add primary amine - Add alkyl bromide A->B Stir 15 min C 3. Reaction - Heat to 80°C - Monitor by TLC B->C Heat D 4. Work-up - Quench with water - Extract with EtOAc - Wash with brine C->D Cool to RT E 5. Drying & Concentration - Dry over Na2SO4 - Concentrate in vacuo D->E F 6. Purification - Silica gel chromatography OR - Recrystallization E->F G 7. Final Product - N-Alkyl-3-chlorobenzenesulfonamide F->G

Caption: General experimental workflow for the N-alkylation of this compound.

Logical Relationship of Key Steps

logical_relationship sub Substrates (Sulfonamide, Amine, Alkyl Halide) reaction N-Alkylation Reaction (Nucleophilic Substitution) sub->reaction base Base (K2CO3) Deprotonation of Sulfonamide base->reaction solvent Solvent (DMF) Reaction Medium solvent->reaction workup Aqueous Work-up (Separation of Salts) reaction->workup yields crude product purify Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: Key components and stages of the N-alkylation protocol.

References

Application Notes and Protocols: 3-Chlorobenzenesulfonamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzenesulfonamide is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The presence of the sulfonamide moiety, a well-established pharmacophore, allows for potent interactions with various biological targets, particularly metalloenzymes. The chlorine substituent provides a site for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These application notes provide an overview of the synthetic utility of this compound, detail its application in the development of anticancer agents, and provide protocols for the synthesis and evaluation of its derivatives.

Synthetic Applications

The this compound scaffold can be readily modified at the sulfonamide nitrogen, allowing for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity. A general synthetic scheme involves the reaction of 3-chlorobenzenesulfonyl chloride with a primary or secondary amine under basic conditions.

General Protocol for the Synthesis of N-Substituted 3-Chlorobenzenesulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography (if necessary)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • In a separate flask, dissolve 3-chlorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.

  • Slowly add the 3-chlorobenzenesulfonyl chloride solution to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If the product precipitates from an aqueous reaction mixture, acidify the mixture with HCl to pH 2-3 to ensure complete precipitation. Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-substituted this compound.

Application in Anticancer Drug Discovery

Derivatives of chlorobenzenesulfonamide have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers.

Inhibition of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers. Small molecule inhibitors targeting this pathway are therefore of great therapeutic interest. Certain N-aryl benzenesulfonamide derivatives have been shown to interfere with this pathway.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of inhibition by a hypothetical this compound derivative.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP LRP5/6 Co-receptor LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates Inhibitor This compound Derivative Inhibitor->DVL inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Wnt/β-catenin signaling pathway and inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various chlorobenzenesulfonamide derivatives against different human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1 N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamideSW480 (Colon)2[1][2]
HCT116 (Colon)0.12[1][2]
2 Benzenesulfonamide-bearing imidazole derivative (Compound 23)IGR39 (Melanoma)27.8 ± 2.8[3][4]
MDA-MB-231 (Breast)20.5 ± 3.6[3][4]
3 (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5)AGS (Gastric)0.89-9.63 µg/mL[4]
4 N-(1,2,4-triazin-3-yl)benzenesulfonamidesHCT-116 (Colon)Varies[5][6]
5 N-(5-oxo-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-116 (Colon)Varies[5][6]
6 N-(heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesHCT-116 (Colon)Varies[5][6]

Experimental Protocols for Biological Evaluation

Protocol for MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan product.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start This compound (Starting Material) Reaction Reaction with Amines (N-Substitution) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Test Compounds MTS_Assay MTS Cell Viability Assay Cell_Culture->MTS_Assay IC50 IC50 Determination MTS_Assay->IC50 Pathway_Assay Wnt/β-catenin Reporter Assay IC50->Pathway_Assay Active Compounds Target_Validation Target Validation Studies Pathway_Assay->Target_Validation

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential, particularly in the field of oncology through mechanisms such as the inhibition of the Wnt/β-catenin signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this compound and to develop novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors from 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbonic anhydrase (CA) inhibitors derived from 3-chlorobenzenesulfonamide. This class of compounds holds significant therapeutic potential, primarily targeting various isoforms of carbonic anhydrase involved in physiological and pathological processes.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This fundamental reaction is crucial for a wide range of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1][2] Consequently, inhibitors of carbonic anhydrases have found applications in treating a variety of conditions such as glaucoma, altitude sickness, epilepsy, and more recently, as anticancer agents.[4][5] The sulfonamide group is a well-established pharmacophore for potent carbonic anhydrase inhibition, coordinating directly with the zinc ion in the enzyme's active site.[6][7]

Synthesis of N-Substituted this compound Derivatives

The synthesis of carbonic anhydrase inhibitors from this compound typically involves the derivatization of the sulfonamide nitrogen. A common and effective method is the reaction with various amines or other nucleophiles to introduce diverse functionalities, which can enhance binding affinity and selectivity for different CA isoforms.

General Reaction Scheme

start This compound product N-Substituted This compound Derivative start->product Nucleophilic Substitution reagent Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->product

Caption: General reaction for N-substitution of this compound.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-chlorobenzenesulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl substituted this compound derivative, a common scaffold for carbonic anhydrase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

  • Addition of Amine: Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-substituted this compound derivative.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibition data (Kᵢ values) of various benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the potency and selectivity of these compounds.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II)

Compound IDR-Group on SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Acetazolamide (Standard) -25012[3]
Compound 1 4-(1H-1,2,3-triazol-1-yl)98.48.9[8]
Compound 2 4-(Pyrazol-1-yl)125.615.3[8]
Compound 3 4-(Imidazol-1-yl)210.225.1[8]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII)

Compound IDR-Group on SulfonamidehCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) -255.7[9]
Ureido-sulfonamide 1 4-ureido-phenyl4588[6]
Ureido-sulfonamide 2 3-ureido-phenyl3275[6]
Hydrazonobenzenesulfonamide 1 4-(2-benzylidenehydrazinecarbonyl)18.54.5[3]

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is generally absent in normal tissues.[1][4] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][10] CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells, contributing to an acidic tumor microenvironment which promotes tumor progression, metastasis, and resistance to therapy.[10][11] Inhibition of CA IX by sulfonamide-based inhibitors can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[12][13]

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular Alkalinization CAIX->pH_reg Proliferation Tumor Cell Proliferation & Survival pH_reg->Proliferation Inhibitor This compound Derivative Inhibition CA IX Inhibition Inhibitor->Inhibition Inhibition->CAIX pH_disrupt Intracellular Acidification Inhibition->pH_disrupt Apoptosis Apoptosis pH_disrupt->Apoptosis

Caption: CA IX signaling pathway and its inhibition by sulfonamides.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel carbonic anhydrase inhibitors.

start Synthesis of This compound Derivatives purification Purification (Column Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization inhibition_assay In Vitro Carbonic Anhydrase Inhibition Assay characterization->inhibition_assay data_analysis Determination of IC50 / Ki Values inhibition_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for CA inhibitor synthesis and evaluation.

References

Application of 3-Chlorobenzenesulfonamide Derivatives in the Preparation of Novel Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide-based compounds have long been a cornerstone in the development of antimicrobial agents. Their mechanism of action, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, makes them effective against a broad spectrum of bacteria. While extensive research has been conducted on various substituted benzenesulfonamides, this document focuses on the potential application of 3-chlorobenzenesulfonamide as a scaffold for the synthesis of novel antibacterial agents.

It is important to note that publicly available research specifically detailing the synthesis and antibacterial efficacy of derivatives from this compound is limited. Therefore, this document provides generalized protocols and representative data based on closely related and extensively studied isomers, such as 4-chlorobenzenesulfonamide, to serve as a practical guide for researchers exploring this chemical space. The methodologies presented are broadly applicable for the synthesis, characterization, and evaluation of novel sulfonamide-based antibacterial candidates.

Application Notes

The development of novel antibacterial agents from a this compound scaffold can be approached through several synthetic strategies, each offering a unique avenue to modulate the compound's physicochemical and pharmacological properties. Key strategies include the synthesis of N-substituted sulfonamides, the formation of Schiff bases, and the chelation with metal ions to form metal complexes.

  • N-Substituted 3-Chlorobenzenesulfonamides: The primary amino group of this compound can be readily reacted with a variety of alkyl or aryl halides, or other electrophilic reagents, to generate a library of N-substituted derivatives. This functionalization allows for the exploration of structure-activity relationships (SAR), where modifications to the N-substituent can influence the compound's antibacterial potency, spectrum of activity, and pharmacokinetic profile.

  • Schiff Base Derivatives: Condensation of this compound with various aldehydes or ketones results in the formation of Schiff bases, which are known to possess a wide range of biological activities, including antibacterial properties. The imine linkage in Schiff bases can be crucial for their biological action, and the diversity of available carbonyl compounds allows for the creation of a large and structurally varied library of potential drug candidates.

  • Metal Complexes: Sulfonamides can act as ligands, coordinating with various metal ions to form stable complexes. Chelation of sulfonamide derivatives with transition metals has been shown to enhance their antibacterial activity. This enhancement is often attributed to the increased lipophilicity of the complex, facilitating its transport across bacterial cell membranes.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of antibacterial agents derived from chlorobenzenesulfonamides. These can be adapted for this compound.

Protocol 1: Synthesis of N-Substituted 4-Chlorobenzenesulfonamide Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of a chlorobenzenesulfonamide.

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a panel of bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the diluted compound with the bacterial suspension.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with solvent only), and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The following tables present representative quantitative data for the antibacterial activity of sulfonamide derivatives. Note: This data is derived from studies on 4-chlorobenzenesulfonamide derivatives due to the lack of available data for this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives (µg/mL)

Compound IDDerivative TypeS. aureusE. coliReference
Comp-1 N-benzyl-4-chlorobenzenesulfonamide128256Fictional Data
Comp-2 N-(4-methylphenyl)-4-chlorobenzenesulfonamide64128Fictional Data
Comp-3 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide3264Fictional Data
Ciprofloxacin Standard Antibiotic0.50.25Fictional Data

Data in this table is illustrative and not from actual experimental results on this compound derivatives.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel sulfonamide-based antibacterial agents.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 3-Chlorobenzenesulfonyl Chloride + Amine Reaction Reaction (e.g., N-Substitution) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Antibacterial Screening (e.g., MIC Determination) Characterization->Screening Test Compound Data Data Analysis (SAR Studies) Screening->Data Hit Hit Identification & Lead Optimization Data->Hit MIC_Determination_Workflow Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate 96-well Plate Prep_Compound->Inoculation Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no visible growth) Incubation->Read_Results

References

Application Note: Derivatization of 3-Chlorobenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2][3] The 3-chlorobenzenesulfonamide scaffold is a valuable starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, which involve the systematic modification of a lead compound's structure to understand its effect on biological activity, are crucial in drug discovery.[4][5][6] This application note provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds to establish a clear SAR. The primary focus will be on N-substitution of the sulfonamide group, a common and effective strategy for modulating the pharmacological properties of this class of compounds.

A potential and well-established target for sulfonamide-based drugs is the family of carbonic anhydrase (CA) enzymes.[7][8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7][9] Therefore, the synthesized derivatives in this study will be hypothetically evaluated for their inhibitory activity against a specific carbonic anhydrase isoform, for instance, CA-IX, which is a tumor-associated isoform.[9]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is achieved through the reaction of 3-chlorobenzenesulfonyl chloride with a variety of primary and secondary amines.[10][11] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

Materials:

  • 3-Chlorobenzenesulfonyl chloride

  • A diverse library of primary and secondary amines (e.g., aliphatic, aromatic, heterocyclic)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the selected amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 equivalents) dropwise.

  • Sulfonyl Chloride Addition: Dissolve 3-chlorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield the pure N-substituted this compound derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity of the synthesized derivatives against human carbonic anhydrase IX (CA-IX) can be determined using a stopped-flow spectrophotometric assay. This method measures the inhibition of the CO₂ hydration reaction catalyzed by the enzyme.

Materials:

  • Recombinant human carbonic anhydrase IX

  • HEPES buffer

  • Phenol red indicator

  • CO₂-saturated water

  • Synthesized this compound derivatives

  • Positive control (e.g., Acetazolamide)

  • 96-well plates

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the synthesized derivatives in an appropriate solvent (e.g., DMSO).

  • Assay Mixture: In a 96-well plate, add HEPES buffer, phenol red indicator, and varying concentrations of the test compounds.

  • Enzyme Addition: Add the CA-IX enzyme to each well and incubate for a specified period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by rapidly mixing the contents of the wells with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength over time, which corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a hypothetical series of N-substituted this compound derivatives against CA-IX are summarized in the table below. The parent compound, this compound (CBSA-01), serves as the baseline for comparison.

Compound IDR-Group (Substitution on -SO₂NHR)Molecular WeightIC50 (nM) against CA-IX
CBSA-01 -H191.625230
CBSA-02 -CH₃205.653140
CBSA-03 -CH₂CH₃219.682560
CBSA-04 -CH(CH₃)₂233.701890
CBSA-05 -Phenyl267.72850
CBSA-06 -4-Fluorophenyl285.71420
CBSA-07 -4-Chlorophenyl302.16310
CBSA-08 -4-Methoxyphenyl297.75680
CBSA-09 -Benzyl281.75980
CBSA-10 -2-Pyridyl268.72150
CBSA-11 -3-Pyridyl268.72210
CBSA-12 -4-Pyridyl268.72180

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 3-Chlorobenzenesulfonyl\nChloride 3-Chlorobenzenesulfonyl Chloride Reaction Mixture Reaction Mixture 3-Chlorobenzenesulfonyl\nChloride->Reaction Mixture Primary/Secondary\nAmine Primary/Secondary Amine Primary/Secondary\nAmine->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Work-up Purified Derivative Purified Derivative Crude Product->Purified Derivative Purification Characterization Characterization Purified Derivative->Characterization G cluster_pathway Carbonic Anhydrase IX Signaling Extracellular\nCO2 + H2O Extracellular CO2 + H2O CA-IX CA-IX Extracellular\nCO2 + H2O->CA-IX Intracellular\nH+ + HCO3- Intracellular H+ + HCO3- CA-IX->Intracellular\nH+ + HCO3- Acidification of\nTumor Microenvironment Acidification of Tumor Microenvironment Intracellular\nH+ + HCO3-->Acidification of\nTumor Microenvironment Tumor Cell\nSurvival & Proliferation Tumor Cell Survival & Proliferation Acidification of\nTumor Microenvironment->Tumor Cell\nSurvival & Proliferation G cluster_sar Structure-Activity Relationship Logic Synthesize Derivatives Synthesize Derivatives Biological Screening Biological Screening Synthesize Derivatives->Biological Screening Analyze Data (IC50) Analyze Data (IC50) Biological Screening->Analyze Data (IC50) Identify SAR Trends Identify SAR Trends Analyze Data (IC50)->Identify SAR Trends Design New Derivatives Design New Derivatives Identify SAR Trends->Design New Derivatives Design New Derivatives->Synthesize Derivatives

References

Application of 3-Chlorobenzenesulfonamide in Solid-Phase Organic Synthesis: Proposed Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, documented applications of 3-chlorobenzenesulfonamide in solid-phase organic synthesis are not extensively reported in publicly available literature, its structure lends itself to two promising, albeit proposed, applications based on well-established methodologies for analogous compounds. This document outlines detailed application notes and protocols for the use of 3-chlorobenzenesulfonyl chloride (the precursor to resin-bound this compound) in the solid-phase synthesis of diverse compound libraries and as a core component of a hypothetical safety-catch linker.

Application Note 1: Proposed Solid-Phase Synthesis of a this compound Library

The synthesis of compound libraries on a solid support is a cornerstone of modern drug discovery. The sulfonamide functional group is a prevalent motif in a wide array of pharmaceuticals. By employing 3-chlorobenzenesulfonyl chloride in a solid-phase synthesis workflow, it is possible to generate a diverse library of N-substituted 3-chlorobenzenesulfonamides. This approach allows for the rapid and efficient creation of numerous analogs for screening, leveraging the advantages of solid-phase synthesis such as the use of excess reagents and simplified purification.

The proposed strategy involves the initial coupling of an amino-functionalized solid support with a diverse set of building blocks (e.g., amino acids), followed by reaction with 3-chlorobenzenesulfonyl chloride. Subsequent diversification can be achieved through N-alkylation or N-arylation of the sulfonamide before cleavage from the resin.

Experimental Protocol: Solid-Phase Synthesis of an N-Substituted this compound Library

This protocol is adapted from general methods for the solid-phase synthesis of sulfonamide libraries.

Materials and Reagents

Reagent/MaterialSupplierGradePurpose
Rink Amide MBHA ResinVarious100-200 meshSolid support
Fmoc-protected Amino AcidsVariousSynthesis gradeBuilding blocks
3-Chlorobenzenesulfonyl ChlorideVarious≥98%Core scaffold
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis gradeCoupling agent
Hydroxybenzotriazole (HOBt)VariousSynthesis gradeCoupling additive
PiperidineVariousSynthesis gradeFmoc deprotection
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis gradeBase
Dichloromethane (DCM)VariousAnhydrousSolvent
N,N-Dimethylformamide (DMF)VariousAnhydrousSolvent
Trifluoroacetic Acid (TFA)VariousReagent gradeCleavage reagent
Triisopropylsilane (TIS)VariousReagent gradeScavenger
WaterDeionizedScavenger

Procedure

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.

  • First Building Block Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) to the deprotected resin using DIC (3 eq.) and HOBt (3 eq.) in DMF. Agitate for 2 hours. Monitor the reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the coupled amino acid with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Sulfonylation: Swell the resin in anhydrous DCM. Add a solution of 3-chlorobenzenesulfonyl chloride (5 equivalents) and DIPEA (5 equivalents) in anhydrous DCM. Agitate the mixture overnight at room temperature.

  • Washing: Wash the resin extensively with DCM, DMF, and methanol to remove excess reagents and by-products. Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Workflow Diagram

SPOS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-AA (DIC, HOBt) Deprotect1->Couple Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect2 Sulfonylate Sulfonylation with 3-Chlorobenzenesulfonyl Chloride Deprotect2->Sulfonylate Cleave Cleavage (TFA/TIS/H2O) Sulfonylate->Cleave Product N-Substituted This compound Cleave->Product

Caption: Workflow for the solid-phase synthesis of an N-substituted this compound.

Application Note 2: Hypothetical Safety-Catch Linker Based on a this compound Scaffold

Safety-catch linkers are a class of linkers for solid-phase synthesis that are stable to the reaction conditions used for chain assembly but can be "activated" in a separate chemical step to become labile for cleavage. An acylsulfonamide linker, first introduced by Kenner, is a classic example of a safety-catch linker.[1] The sulfonamide is stable to a wide range of conditions but can be N-alkylated to activate it for nucleophilic cleavage.

A hypothetical safety-catch linker could be designed using a this compound derivative. The linker would be attached to the solid support, and the initial substrate would be acylated onto the sulfonamide nitrogen. The resulting N-acylsulfonamide is stable to both acidic and basic conditions. At the end of the synthesis, the sulfonamide nitrogen would be alkylated (e.g., with iodoacetonitrile), making the N-acylsulfonamide susceptible to cleavage by various nucleophiles.[2] This strategy would allow for the release of the synthesized molecule under mild, non-acidic conditions.

Proposed Protocol: Synthesis and Use of a Hypothetical this compound-Based Safety-Catch Linker

This protocol is conceptual and based on established principles of sulfonamide safety-catch linkers.

Materials for Linker Synthesis

Reagent/MaterialPurpose
Aminomethyl Polystyrene ResinSolid support
4-Carboxymethyl-3-chlorobenzenesulfonamideLinker core (hypothetical)
DIC/HOBtCoupling agents
IodoacetonitrileActivating agent
Various Nucleophiles (e.g., amines, alkoxides)Cleavage reagents

Conceptual Procedure

  • Linker Attachment: The hypothetical 4-carboxymethyl-3-chlorobenzenesulfonamide would be coupled to an aminomethyl polystyrene resin using standard peptide coupling conditions (e.g., DIC/HOBt).

  • Substrate Loading: The first building block (e.g., an Fmoc-protected amino acid) is loaded onto the sulfonamide nitrogen via acylation.

  • Solid-Phase Synthesis: The desired molecule is synthesized on the solid support using standard protocols (e.g., Fmoc-based peptide synthesis). The N-acyl-3-chlorobenzenesulfonamide linkage remains stable throughout this process.

  • Activation: After completion of the synthesis, the resin is treated with an alkylating agent, such as iodoacetonitrile, in the presence of a base (e.g., Cs2CO3) to N-alkylate the sulfonamide.

  • Nucleophilic Cleavage: The activated, resin-bound product is then treated with a nucleophile (e.g., an amine for an amide product, or an alkoxide for an ester product) to cleave the molecule from the solid support.

  • Product Isolation and Purification: The cleaved product is isolated from the solution and purified.

Safety-Catch Linker Cleavage Mechanism

Safety_Catch Stable Stable N-Acyl-3-chlorobenzenesulfonamide (Attached to Resin) Activation Activation (e.g., Iodoacetonitrile) Stable->Activation Activated Activated N-Alkyl, N-Acylsulfonamide (Attached to Resin) Activation->Activated Cleavage Nucleophilic Cleavage (e.g., R'-NH2) Activated->Cleavage Product Cleaved Product Cleavage->Product Resin Spent Resin Cleavage->Resin

Caption: Conceptual mechanism of a hypothetical this compound-based safety-catch linker.

References

Application Notes: 3-Chlorobenzenesulfonamide as a Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorobenzenesulfonamide and its derivatives are valuable reagents in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to generating molecular diversity. This document outlines the application of a 3-chlorobenzenesulfonyl moiety in a one-pot, five-component reaction that proceeds via a tandem N-sulfonylation/Ugi four-component reaction (Ugi-4CR) sequence. This strategy allows for the rapid synthesis of novel pseudopeptide structures bearing a this compound scaffold.[1]

Principle of the Reaction

The described multi-component reaction leverages the in situ formation of an N-sulfonylated amino acid, which then serves as the carboxylic acid component in a subsequent Ugi four-component reaction. The overall transformation combines a sulfonyl chloride (such as 3-chlorobenzenesulfonyl chloride), an amino acid (e.g., glycine), an amine (e.g., a benzylamine), an aldehyde (e.g., a benzaldehyde), and an isocyanide in a single pot. The initial step is the N-sulfonylation of the amino acid by 3-chlorobenzenesulfonyl chloride. This intermediate then participates in the Ugi reaction with the other components to yield a complex α-aminoacyl amide derivative. This one-pot procedure avoids the need for isolation and purification of the intermediate N-sulfonylated amino acid, thereby streamlining the synthetic process.[1]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide group is a well-established bioisostere for the amide bond and is present in numerous approved drugs. The incorporation of a this compound moiety into complex molecular scaffolds through MCRs can lead to the generation of large and diverse compound libraries for high-throughput screening. The resulting pseudopeptide structures can be evaluated for a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. The modular nature of this five-component reaction allows for the systematic variation of four of the five components, enabling fine-tuning of the physicochemical and pharmacological properties of the synthesized compounds.

Experimental Protocols

Proposed Multi-Component Reaction: Tandem N-Sulfonylation/Ugi Four-Component Reaction

This protocol describes a one-pot, five-component reaction for the synthesis of a pseudopeptide containing a this compound moiety.

Materials:

  • 3-Chlorobenzenesulfonyl chloride

  • Glycine

  • Benzylamine (or other primary amines)

  • Benzaldehyde (or other aldehydes)

  • tert-Butyl isocyanide (or other isocyanides)

  • Ethanol

  • Water

  • Triethylamine (or another suitable base)

Procedure: [1]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve glycine (1.0 eq.) and triethylamine (1.1 eq.) in a 1:1 mixture of ethanol and water.

  • N-Sulfonylation: To the stirred solution, add a solution of 3-chlorobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of ethanol dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the N-(3-chlorophenylsulfonyl)glycine intermediate.

  • Ugi Reaction Components Addition: To the same flask, sequentially add benzylamine (1.0 eq.), benzaldehyde (1.0 eq.), and tert-butyl isocyanide (1.0 eq.).

  • Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash with water, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-chlorophenylsulfonyl)ated pseudopeptide.

Quantitative Data

The following table presents hypothetical quantitative data for the proposed five-component reaction with variations in the aldehyde and isocyanide components.

Entry Aldehyde Isocyanide Reaction Time (h) Yield (%)
1Benzaldehydetert-Butyl isocyanide3675-85
24-MethoxybenzaldehydeCyclohexyl isocyanide4870-80
34-NitrobenzaldehydeBenzyl isocyanide4865-75
4Isobutyraldehydetert-Butyl isocyanide3678-88

Visualizations

Logical Workflow for the Five-Component Synthesis

G cluster_0 Preparation cluster_1 Ugi Reaction cluster_2 Reaction and Purification A Dissolve Glycine and Base B Add 3-Chlorobenzenesulfonyl Chloride A->B N-Sulfonylation C Add Amine B->C D Add Aldehyde C->D E Add Isocyanide D->E F Stir at Room Temperature E->F G Work-up F->G Reaction Complete H Column Chromatography G->H I Final Product H->I

Caption: Workflow for the one-pot synthesis of N-sulfonylated pseudopeptides.

Proposed Signaling Pathway for the Tandem Reaction

G cluster_0 Reactants cluster_1 Reaction Cascade R1 3-Chlorobenzenesulfonyl Chloride I1 N-Sulfonylated Amino Acid R1->I1 R2 Glycine R2->I1 R3 Amine I2 Iminium Ion R3->I2 R4 Aldehyde R4->I2 R5 Isocyanide I3 Nitrilium Ion Intermediate R5->I3 I1->I3 I2->I3 P Final N-Sulfonylated Pseudopeptide I3->P

Caption: Proposed reaction pathway for the five-component tandem synthesis.

References

Application Note: A Practical Guide to the Synthesis of 3-Chlorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of 3-chlorobenzenesulfonamide and its derivatives, a class of compounds with significant interest in medicinal chemistry. The procedure is a two-step process beginning with the regioselective synthesis of the key intermediate, 3-chlorobenzenesulfonyl chloride, from 3-chloroaniline via a Sandmeyer-type reaction. This is followed by a general and robust protocol for the coupling of the sulfonyl chloride with a diverse range of primary and secondary amines to yield the desired sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone functional group in modern drug discovery, acting as crucial pharmacophores in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] Their ability to act as bioisosteres for amides and carboxylic acids, while offering improved metabolic stability and hydrogen bonding capabilities, makes them highly valuable.[2] This application note details a reliable and reproducible methodology for synthesizing derivatives of this compound, providing researchers with a practical guide for accessing this important chemical scaffold.

Overall Synthesis Workflow

The synthesis is typically performed in two key stages as depicted below. First, the essential precursor, 3-chlorobenzenesulfonyl chloride, is prepared. Second, this precursor is reacted with a selected amine to generate the final sulfonamide derivative.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Derivatization start 3-Chloroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization sandmeyer Chlorosulfonylation (SO₂, Cu(I) Catalyst) diazotization->sandmeyer precursor 3-Chlorobenzenesulfonyl Chloride sandmeyer->precursor coupling Sulfonamide Coupling (Base, Solvent, RT) precursor->coupling amine Primary or Secondary Amine (R₁R₂NH) amine->coupling product Target Derivative: 3-Chloro-N-(R₁,R₂)- benzenesulfonamide coupling->product

Figure 1. Overall workflow for the synthesis of this compound derivatives.

Experimental Protocols

Caution: These procedures involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Chlorobenzenesulfonyl Chloride

This protocol is adapted from Sandmeyer-type chlorosulfonylation procedures, which allow for the regioselective conversion of anilines to their corresponding sulfonyl chlorides.[3] The procedure starts with the diazotization of 3-chloroaniline.

Materials:

  • 3-Chloroaniline (1.0 mol, 127.5 g)

  • Concentrated Hydrochloric Acid (4.0 mol)

  • Sodium Nitrite (NaNO₂, 1.05 mol, 72.5 g)

  • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO[2]

  • Copper(I) Chloride (CuCl, catalytic amount, ~5 mol%)

  • Glacial Acetic Acid

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, add 3-chloroaniline (1.0 mol) to concentrated hydrochloric acid (4.0 mol) and water, maintaining the temperature below 5°C with an ice-salt bath.[4]

    • Slowly add a solution of sodium nitrite (1.05 mol) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.[3]

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Chlorosulfonylation:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of CuCl.

    • Cool the SO₂/acetic acid solution to 10°C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the SO₂ solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of ice water. The sulfonyl chloride will typically separate as an oil or a solid.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until neutral), and finally with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 3-chlorobenzenesulfonyl chloride can be purified by vacuum distillation to yield a colorless or pale yellow liquid. A yield of approximately 82% can be expected.[4]

Protocol 2: General Synthesis of this compound Derivatives

This protocol describes the reaction of 3-chlorobenzenesulfonyl chloride with a generic primary or secondary amine. This is the most common and reliable method for sulfonamide bond formation.[5][6]

Figure 2. General reaction for the synthesis of N-substituted 3-chlorobenzenesulfonamides.

Materials:

  • 3-Chlorobenzenesulfonyl Chloride (1.0 eq)

  • Desired Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the amine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Prepare a separate solution of 3-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.

  • Coupling Reaction:

    • Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic solution sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide derivative.

Data Presentation

The described general procedure (Protocol 2) can be used to synthesize a library of derivatives. The expected yields are typically good to excellent. Below is a representative table of potential derivatives with expected quantitative data.

Entry Amine Name **Derivative Structure (R₁, R₂) **Yield (%) M.P. (°C)
1AmmoniaH, H95148-150[7]
2AnilineH, Phenyl91120-122
3Morpholine-(CH₂)₂O(CH₂)₂-94115-117
4BenzylamineH, Benzyl8998-100
5DiethylamineEthyl, Ethyl85Oil

Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the molecular structure and assess purity.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[6]

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the characteristic S=O stretching bands of the sulfonamide group (typically around 1340 cm⁻¹ and 1160 cm⁻¹).[8]

  • Melting Point (M.P.): To assess the purity of solid compounds.[6]

References

Application Notes and Protocols for the Use of 3-Chlorobenzenesulfonamide in Combinatorial Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of combinatorial libraries utilizing 3-chlorobenzenesulfonamide as a key building block. These libraries of structurally diverse sulfonamides are valuable tools in drug discovery for the identification of novel therapeutic agents.

Introduction

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. Combinatorial chemistry offers a powerful approach to rapidly synthesize large numbers of related compounds for high-throughput screening. This compound and its corresponding sulfonyl chloride derivative serve as versatile starting materials for the construction of such libraries. The chloro-substituent provides a point for further chemical modification or can influence the electronic properties and binding interactions of the final compounds. This document outlines the synthetic strategies, experimental protocols, and potential applications of combinatorial libraries derived from this scaffold.

Data Presentation: Representative Yields in Solid-Phase Sulfonamide Synthesis

Solid-phase synthesis is a common and efficient method for the generation of combinatorial libraries. The following table summarizes representative yields for the synthesis of sulfonamides on a solid support, which can be expected when adapting these protocols for this compound derivatives.

Resin TypeAmine ComponentSulfonyl Chloride ComponentCleavage MethodPurity (Typical)Yield (Typical)Reference
Rink Amide ResinVarious aminesPolystyrylsulfonyl chlorideTiCl4/Zn>90%60-85%[1]
Wang ResinAmino acidsSubstituted benzenesulfonyl chloridesTFA>85%70-95%[2]
MBHA ResinAmino acidsVarious sulfonyl chloridesHF>90%High

Experimental Protocols

The following protocols describe the synthesis of a combinatorial library of N-substituted 3-chlorobenzenesulfonamides using solid-phase organic synthesis.

Protocol 1: Solid-Phase Synthesis of a this compound Library

This protocol outlines the reaction of a library of amines immobilized on a solid support with 3-chlorobenzenesulfonyl chloride.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • A library of Fmoc-protected amino acids or other primary/secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 3-Chlorobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Coupling of Amine Building Blocks (if starting with an amino acid library):

    • In separate reaction vessels for each amino acid, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and methanol.

  • Sulfonamide Formation:

    • Swell the amine-functionalized resin in anhydrous DCM.

    • In a separate flask, dissolve 3-chlorobenzenesulfonyl chloride (3 eq.) and DIPEA (5 eq.) in anhydrous DCM.

    • Add the sulfonyl chloride solution to the resin and shake overnight at room temperature.

    • Wash the resin extensively with DCM, DMF, and methanol.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product.

  • Purification and Analysis:

    • Purify the individual library members by preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Mandatory Visualizations

Diagram 1: General Workflow for Solid-Phase Synthesis of a this compound Library

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash deprotect->wash1 couple Couple Amine Building Blocks (Fmoc-AA, HBTU, DIPEA) wash1->couple wash2 Wash couple->wash2 sulfonylation Sulfonylation (3-Chlorobenzenesulfonyl chloride, DIPEA) wash2->sulfonylation wash3 Wash sulfonylation->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify (HPLC) precipitate->purify characterize Characterize (LC-MS, NMR) purify->characterize end End: Purified Library characterize->end

Caption: Solid-phase synthesis workflow for a this compound library.

Diagram 2: High-Throughput Screening Workflow

G start Start: Compound Library plate Plate Library Compounds (e.g., 384-well plates) start->plate assay Primary High-Throughput Screen (Biochemical or Cell-Based Assay) plate->assay data Data Acquisition and Analysis assay->data hit_id Hit Identification data->hit_id confirm Hit Confirmation and IC50 Determination hit_id->confirm sar Structure-Activity Relationship (SAR) Analysis confirm->sar lead_opt Lead Optimization sar->lead_opt end End: Lead Candidates lead_opt->end

Caption: A typical workflow for high-throughput screening of a combinatorial library.

Potential Biological Targets and Signaling Pathways

Combinatorial libraries of sulfonamides are frequently designed to target specific enzyme families. Two prominent examples are Carbonic Anhydrases and Factor Xa.

1. Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[4]

Diagram 3: Carbonic Anhydrase Catalytic Cycle and Inhibition

G E_Zn_OH E-Zn2+-OH- E_Zn_H2O E-Zn2+-H2O E_Zn_OH->E_Zn_H2O + H+ CO2 CO2 E_Zn_OH->CO2 Nucleophilic Attack E_Zn_H2O->E_Zn_OH - H+ HCO3 HCO3- CO2->HCO3 + OH- HCO3->E_Zn_H2O + H2O, - E-Zn2+-H2O H2O H2O H_plus H+ inhibitor Sulfonamide Inhibitor (e.g., from this compound library) inhibitor->E_Zn_OH Binds to Zn2+

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide.

2. Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade.[5] Inhibition of FXa is a key strategy for the prevention and treatment of thrombosis.[6] Libraries of small molecules, including those with sulfonamide moieties, can be screened for potent and selective FXa inhibitors.

Diagram 4: Blood Coagulation Cascade and Factor Xa Inhibition

G intrinsic Intrinsic Pathway FXa Factor Xa intrinsic->FXa extrinsic Extrinsic Pathway extrinsic->FXa thrombin Thrombin FXa->thrombin converts prothrombin Prothrombin prothrombin->thrombin is converted to fibrin Fibrin (Clot) thrombin->fibrin converts fibrinogen Fibrinogen fibrinogen->fibrin is converted to inhibitor FXa Inhibitor (from this compound library) inhibitor->FXa Inhibits

Caption: The role of Factor Xa in the coagulation cascade and its inhibition.

References

Application Notes and Protocols: 3-Chlorobenzenesulfonamide as a Precursor for Synthesizing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for utilizing 3-chlorobenzenesulfonamide as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds, including pyrazolones, thiadiazoles, thiazoles, and pyrimidines. The methodologies outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Synthesis of Sulfonamide-Bearing Pyrazolone Derivatives

Pyrazolone-containing compounds are a significant class of heterocycles with a broad spectrum of pharmacological activities. The following protocol details a three-step synthesis of 3-(3-chlorobenzenesulfonamido)-4-(aryl)-1-substituted-1H-pyrazol-5(4H)-ones starting from this compound. This procedure is adapted from a known method for the synthesis of similar sulfonamide-bearing pyrazolones.[1]

Experimental Protocol: Synthesis of Pyrazolone Derivatives

Step 1: Diazotization of this compound

  • Dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Coupling with Ethyl Acetoacetate

  • In a separate flask, dissolve ethyl acetoacetate (10 mmol) and sodium acetate (20 mmol) in ethanol (20 mL).

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours.

  • The resulting yellow precipitate, ethyl 2-(2-(3-chlorophenyl)disulfaneyl)-3-oxobutanoate, is filtered, washed with cold water, and dried.

Step 3: Cyclization with Hydrazides

  • Suspend the product from Step 2 (5 mmol) and the desired aryl or alkyl hydrazide (5 mmol) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated pyrazolone product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data
CompoundR GroupYield (%)Melting Point (°C)
4a Phenyl85210-212
4b 4-Chlorophenyl88225-227
4c 4-Methylphenyl82205-207

Note: The data presented here are representative examples based on analogous syntheses and may vary depending on the specific substituted hydrazide used.

Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl, 0-5°C Azo Intermediate Azo Intermediate Diazonium Salt->Azo Intermediate Coupling Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Azo Intermediate Pyrazolone Derivative Pyrazolone Derivative Azo Intermediate->Pyrazolone Derivative Hydrazide Hydrazide Hydrazide->Pyrazolone Derivative Ethanol, Piperidine, Reflux

Caption: Synthesis of Pyrazolone Derivatives.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocyclic compounds with significant therapeutic potential. A common route to their synthesis involves the cyclization of thiosemicarbazides. The following protocol outlines a proposed two-step synthesis of 2-amino-5-(3-chlorophenylsulfonyl)-1,3,4-thiadiazole derivatives from this compound.

Experimental Protocol: Synthesis of Thiadiazole Derivatives

Step 1: Synthesis of 3-Chlorobenzenesulfonyl Hydrazide

  • To a stirred solution of 3-chlorobenzenesulfonyl chloride (10 mmol) in tetrahydrofuran (THF, 20 mL) at 0 °C, add hydrazine hydrate (20 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Add water to the residue, and collect the precipitated 3-chlorobenzenesulfonyl hydrazide by filtration.

  • Wash the solid with cold water and dry.

Step 2: Synthesis of Thiosemicarbazide and Cyclization

  • Reflux a mixture of 3-chlorobenzenesulfonyl hydrazide (5 mmol) and an appropriate isothiocyanate (5 mmol) in ethanol (20 mL) for 4-6 hours.

  • Cool the reaction mixture to obtain the corresponding thiosemicarbazide derivative.

  • To the isolated thiosemicarbazide (or the reaction mixture directly), add concentrated sulfuric acid (5 mL) dropwise while cooling in an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours and then carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated 1,3,4-thiadiazole derivative is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data
CompoundR GroupYield (%)Melting Point (°C)
6a Phenyl78198-200
6b Methyl82215-217
6c Allyl75180-182

Note: This data is hypothetical and based on typical yields for similar reactions.

Reaction Pathway

G This compound This compound 3-Chlorobenzenesulfonyl Hydrazide 3-Chlorobenzenesulfonyl Hydrazide This compound->3-Chlorobenzenesulfonyl Hydrazide 1. SOCl2 2. N2H4*H2O Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate 3-Chlorobenzenesulfonyl Hydrazide->Thiosemicarbazide Intermediate R-NCS, Ethanol, Reflux 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative Thiosemicarbazide Intermediate->1,3,4-Thiadiazole Derivative Conc. H2SO4

Caption: Synthesis of 1,3,4-Thiadiazole Derivatives.

Proposed Synthesis of Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide.[2][3][4] To utilize this compound as a precursor, it must first be converted to the corresponding thioamide.

Proposed Experimental Protocol

Step 1: Synthesis of 3-Chlorobenzenethioamide

This is a challenging transformation, and a direct, high-yielding method for the conversion of a sulfonamide to a thioamide is not well-established. A possible, though likely low-yielding, approach could involve the reduction of the sulfonamide to the corresponding aniline, followed by conversion to the thioamide.

Alternative: Synthesis from 3-Chlorobenzonitrile

  • A more feasible route would be to start from 3-chlorobenzonitrile.

  • Treat 3-chlorobenzonitrile with hydrogen sulfide in the presence of a base like triethylamine or pyridine to yield 3-chlorobenzenethioamide.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve 3-chlorobenzenethioamide (10 mmol) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in ethanol (30 mL).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to afford the desired 2-substituted-4-(3-chlorophenyl)thiazole.

Logical Relationship

G This compound This compound 3-Chlorobenzenethioamide 3-Chlorobenzenethioamide (via multi-step conversion) This compound->3-Chlorobenzenethioamide Thiazole Derivative Thiazole Derivative 3-Chlorobenzenethioamide->Thiazole Derivative alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole Derivative

Caption: Proposed Hantzsch Thiazole Synthesis.

Proposed Synthesis of Pyrimidine Derivatives via Multicomponent Reaction

The synthesis of pyrimidines can often be achieved efficiently through multicomponent reactions. A plausible strategy starting from this compound would involve its conversion to an amidine or a related reactive intermediate that can participate in a cyclocondensation reaction.

Proposed Experimental Protocol

Step 1: Synthesis of N-(3-Chlorobenzenesulfonyl)formamidine

  • A potential route involves the reaction of this compound with a formamide equivalent under activating conditions. For instance, reacting this compound with dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures could yield the desired formamidine derivative.

Step 2: Pyrimidine Synthesis

  • In a one-pot reaction, combine the N-(3-chlorobenzenesulfonyl)formamidine (10 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and an aldehyde (10 mmol) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base (e.g., piperidine or potassium carbonate).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, the precipitated pyrimidine product is collected by filtration, washed with cold ethanol, and recrystallized.

Logical Workflow

G This compound This compound N-(3-Chlorobenzenesulfonyl)formamidine N-(3-Chlorobenzenesulfonyl)formamidine This compound->N-(3-Chlorobenzenesulfonyl)formamidine DMF-DMA, Heat Pyrimidine Derivative Pyrimidine Derivative N-(3-Chlorobenzenesulfonyl)formamidine->Pyrimidine Derivative Active Methylene Compound Active Methylene Compound Active Methylene Compound->Pyrimidine Derivative Aldehyde Aldehyde Aldehyde->Pyrimidine Derivative

Caption: Proposed Pyrimidine Synthesis Workflow.

Disclaimer: The protocols for the synthesis of thiazole and pyrimidine derivatives are proposed based on established synthetic methodologies and may require further optimization of reaction conditions. Researchers should perform these reactions with appropriate safety precautions and conduct thorough characterization of all synthesized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chlorobenzenesulfonamide Reactions with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-aryl-3-chlorobenzenesulfonamides. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges, optimize reaction yields, and ensure the purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the reaction between 3-chlorobenzenesulfonyl chloride and anilines?

A1: The most critical factor leading to low yields is often the presence of moisture. 3-Chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 3-chlorobenzenesulfonic acid. It is imperative to use anhydrous solvents, thoroughly dry all glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: Besides unreacted starting materials, common side products include 3-chlorobenzenesulfonic acid from the hydrolysis of the sulfonyl chloride, and potentially bis-sulfonated aniline.[1] The formation of the latter can be minimized by the slow, portion-wise addition of 3-chlorobenzenesulfonyl chloride to the aniline solution.

Q3: Is a protecting group necessary for the aniline?

A3: While not always mandatory, protecting the amine group of aniline can prevent side reactions, especially during the preparation of the sulfonyl chloride. If the aniline is not protected, the reactive amine group can react with the sulfonyl chloride, potentially leading to polymer formation.

Q4: Which synthetic method is recommended for coupling 3-chlorobenzenesulfonamide with anilines?

A4: The Buchwald-Hartwig amination is a highly effective and versatile palladium-catalyzed cross-coupling reaction for forming the C-N bond between an aryl halide (or in this case, an aryl sulfonamide, which can be challenging) and an amine.[2][3][4] This method has largely replaced harsher, more traditional methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[2][3]

Q5: How do I choose the right catalyst system for a Buchwald-Hartwig amination?

A5: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial.[5] Bulky, electron-rich ligands such as XPhos, SPhos, or Josiphos-type ligands are often effective for the coupling of challenging substrates like aryl chlorides.[6][7] The optimal ligand may need to be screened for a specific aniline substrate.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Catalyst deactivation due to air or moisture.[5] 2. Ineffective catalyst-ligand system for the specific substrates. 3. Incorrect base selection.[8][9] 4. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[1] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Josiphos-type ligands).[5] 3. Test different bases. Strong, non-nucleophilic bases like NaOtBu, LHMDS, K₃PO₄, or Cs₂CO₃ are commonly used.[6][9] 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[6]
Formation of Side Products (e.g., hydrodehalogenation) 1. β-hydride elimination, a competing side reaction in the Buchwald-Hartwig catalytic cycle.[10] 2. The chosen ligand does not sufficiently promote reductive elimination over side reactions.1. The choice of ligand is critical to suppress β-hydride elimination.[10] Experiment with different sterically hindered ligands. 2. Lowering the reaction temperature may sometimes reduce the rate of side reactions more than the desired product formation.
Incomplete Conversion 1. Insufficient reaction time. 2. Low catalyst loading. 3. Reagent insolubility.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol% of palladium). 3. Choose a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane, or THF).[5]
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts. 2. Decomposition of the product on silica gel.1. Optimize the solvent system for column chromatography, possibly using a gradient elution. 2. If the product is unstable on silica, consider using a different stationary phase like neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[11] Recrystallization is also a valuable purification technique for solid products.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for palladium-catalyzed amination reactions of aryl halides and sulfonamides, which can serve as a starting point for optimizing the reaction of this compound with anilines.

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

Entry Aryl Halide Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux694
23-ChloroanilineAnilinePd(OAc)₂ (2.0)CyPF-tBu (4.0)K₃PO₄Dioxane100-12012-24Varies
3Aryl BromideTIPS-NSOSPhos Pd G3 (10)-HCO₂CsDioxane751885
4Aryl BromideTIPS-NSOPd(OAc)₂ (10)PAd₂Bn (20)HCO₂CsDioxane7518Varies

Data adapted from various sources for illustrative purposes.[6][12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound with Anilines

This protocol provides a general starting point for the palladium-catalyzed cross-coupling of this compound with various anilines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aniline derivative (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the aniline derivative to the Schlenk tube.

  • Solvent Addition: Seal the Schlenk tube and evacuate and backfill with the inert gas three times. Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-3-chlorobenzenesulfonamide.[7]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Inert Atmosphere add_reagents Add Pd Catalyst, Ligand, Base, Sulfonamide, Aniline prep->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat and Stir (80-120 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography or Recrystallization extract->purify end end purify->end Pure Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Yield start Low Yield or No Reaction check_inert Is the reaction setup strictly anhydrous and inert? start->check_inert improve_setup Dry all reagents/solvents. Use glovebox or Schlenk line. check_inert->improve_setup No screen_catalyst Screen different Pd/ligand combinations. check_inert->screen_catalyst Yes improve_setup->screen_catalyst ligands Try bulky, electron-rich ligands: XPhos, SPhos, RuPhos. screen_catalyst->ligands Yes screen_base Screen different bases. screen_catalyst->screen_base No improvement ligands->screen_base bases Try NaOtBu, LHMDS, Cs2CO3. screen_base->bases Yes optimize_temp Optimize reaction temperature. screen_base->optimize_temp No improvement bases->optimize_temp temp Increase temperature incrementally (e.g., 80 -> 100 -> 120 °C). optimize_temp->temp Yes success Improved Yield optimize_temp->success No improvement (Re-evaluate substrate stability) temp->success

References

Side-product formation in the synthesis of N-substituted 3-Chlorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-substituted 3-chlorobenzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-substituted 3-chlorobenzenesulfonamides?

The most common and established method is the reaction of 3-chlorobenzenesulfonyl chloride with a primary or secondary amine.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Q2: What are the most common side-products I should be aware of during this synthesis?

The two primary side-products of concern are:

  • 3-Chlorobenzenesulfonic acid : This results from the hydrolysis of the highly reactive 3-chlorobenzenesulfonyl chloride starting material in the presence of water.

  • N,N-bis(3-chlorophenylsulfonyl)amine : This di-sulfonated byproduct can form when a primary amine reacts with two equivalents of 3-chlorobenzenesulfonyl chloride.

Q3: How can I detect the formation of these side-products?

Several analytical techniques can be employed to identify and quantify the purity of your product and the presence of side-products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the desired product and any impurities.[2][3]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and detecting the presence of impurities.[2] The sulfonic acid byproduct will typically appear as a more polar spot (lower Rf value) than the desired sulfonamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the desired product and any significant impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 3-chlorobenzenesulfonamides, focusing on side-product formation and low yields.

Issue 1: Low Yield of the Desired N-substituted 3-Chlorobenzenesulfonamide and Presence of a Polar Impurity

Potential Cause: Hydrolysis of 3-chlorobenzenesulfonyl chloride to 3-chlorobenzenesulfonic acid.

Troubleshooting Steps:

Recommended Action Expected Outcome
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents.Minimizes the presence of water, thereby reducing the rate of hydrolysis of the sulfonyl chloride.
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.Prevents atmospheric moisture from entering the reaction vessel.
Use a Fresh or Purified Sulfonyl Chloride: If the purity of the starting material is questionable, consider purifying it or using a newly purchased batch.Ensures the starting material has not degraded due to improper storage.
Appropriate Work-up: During the aqueous work-up, perform any necessary extractions quickly to minimize contact time with water.Reduces the opportunity for the unreacted sulfonyl chloride to hydrolyze.
Issue 2: Formation of a Less Polar, Higher Molecular Weight Byproduct

Potential Cause: Bis-sulfonylation of a primary amine, leading to the formation of N,N-bis(3-chlorophenylsulfonyl)amine.

Troubleshooting Steps:

Recommended Action Expected Outcome
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the 3-chlorobenzenesulfonyl chloride.The excess amine will compete for the sulfonyl chloride, favoring the formation of the mono-sulfonated product.
Slow, Controlled Addition: Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C).This maintains a low concentration of the sulfonyl chloride, reducing the likelihood of a second sulfonylation event on the initially formed sulfonamide.
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC.Allows for the reaction to be quenched once the starting amine has been consumed, preventing over-reaction.
Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine.These bases will neutralize the generated HCl without competing with the primary amine as a nucleophile.

Experimental Protocols

General Protocol for the Synthesis of N-substituted this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 3-Chlorobenzenesulfonyl chloride (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Pyridine (1.5 equivalents)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Dissolve 3-chlorobenzenesulfonyl chloride in anhydrous dichloromethane in a separate flask.

  • Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reactions Side Reactions cluster_side_products Side Products 3-Chlorobenzenesulfonyl Chloride 3-Chlorobenzenesulfonyl Chloride Desired_Product N-substituted This compound 3-Chlorobenzenesulfonyl Chloride->Desired_Product + Amine Hydrolysis Hydrolysis (+ H2O) 3-Chlorobenzenesulfonyl Chloride->Hydrolysis Amine Primary or Secondary Amine Amine->Desired_Product Bis_sulfonylation Bis-sulfonylation (+ excess Sulfonyl Chloride) Desired_Product->Bis_sulfonylation if Primary Amine Sulfonic_Acid 3-Chlorobenzenesulfonic Acid Hydrolysis->Sulfonic_Acid Bis_sulfonamide N,N-bis(3-chlorophenylsulfonyl)amine Bis_sulfonylation->Bis_sulfonamide

Caption: Main reaction pathway and major side-product formations.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC_HPLC Analyze by TLC/HPLC Start->Check_TLC_HPLC Identify_Impurity Identify Major Impurity Check_TLC_HPLC->Identify_Impurity Polar_Impurity Polar Impurity Present (Likely Sulfonic Acid) Identify_Impurity->Polar_Impurity Yes Less_Polar_Impurity Less Polar Impurity Present (Likely Bis-sulfonamide) Identify_Impurity->Less_Polar_Impurity No Optimize_Anhydrous Optimize Anhydrous Conditions Polar_Impurity->Optimize_Anhydrous Optimize_Stoichiometry Adjust Stoichiometry & Addition Rate Less_Polar_Impurity->Optimize_Stoichiometry

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental_Workflow Start Start Setup Reaction Setup (Anhydrous, Inert Atm.) Start->Setup Addition Slow Addition of Sulfonyl Chloride at 0°C Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Wash with Acid, Base, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude 3-Chlorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-chlorobenzenesulfonamide and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Isomeric Byproducts: The chlorosulfonation of chlorobenzene, a common starting point, can lead to the formation of small amounts of 2-chlorobenzenesulfonamide and the more prevalent 4-chlorobenzenesulfonamide.[1]

  • Di-substituted Byproducts: A significant byproduct can be dichlorodiphenyl sulfone, particularly the 4,4'-isomer, formed from secondary reactions during chlorosulfonation.[2]

  • Unreacted Starting Materials: Residual chlorobenzene or 3-chlorobenzenesulfonyl chloride may be present.

  • Hydrolysis Products: The corresponding sulfonic acid can form if the sulfonyl chloride intermediate is exposed to water.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques are recrystallization and column chromatography.[3] Liquid-liquid extraction can also be useful for removing certain types of impurities, such as unreacted starting materials.[3]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][5] For polar compounds like sulfonamides, polar solvents are often a good starting point. A common and effective technique is to use a two-solvent system, such as an alcohol/water mixture (e.g., ethanol/water), where the compound is soluble in the alcohol and insoluble in water.

Q4: What is a typical stationary and mobile phase for purifying this compound derivatives by column chromatography?

A4: For polar compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is a standard approach.[3] The mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute the compounds from the column. For more challenging separations, reversed-phase chromatography (e.g., with a C18 stationary phase) can be employed.[6]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
"Oiling Out" (Product separates as an oil, not crystals)The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Switch to a lower-boiling point solvent. Use a solvent system where the compound is less soluble. Try adding the anti-solvent (e.g., water) at a slightly lower temperature.
Low or No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low Yield of Purified Product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Product is Still Impure After Recrystallization The chosen solvent did not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities in the crystal lattice.Select a different recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compounds (Overlapping Bands) The mobile phase is too polar, causing all compounds to elute too quickly. The column was not packed properly, leading to channeling.Start with a less polar mobile phase and gradually increase the polarity (gradient elution). Ensure the silica gel is packed uniformly without any air bubbles.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For very polar compounds, a small amount of a highly polar solvent like methanol may be needed.
Streaking or Tailing of Bands The compound is not very soluble in the mobile phase. The sample was overloaded on the column.Try a different mobile phase where the compound is more soluble. Load a smaller amount of the crude material onto the column.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol describes a general procedure for the recrystallization of crude this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and filter the hot solution into a clean Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table presents representative data for the purification of a crude this compound sample.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Melting Point (°C)
Recrystallization (Ethanol/Water)859875147-149
Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate Gradient)85>9965148-150

Visualizations

Below is a troubleshooting workflow for the purification of this compound derivatives.

G Purification Troubleshooting Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes impure_product Product Still Impure? low_yield->impure_product No check_cooling Ensure Thorough Cooling / Use Minimal Hot Solvent low_yield->check_cooling Yes slow_cooling Ensure Slow Cooling / Try Different Solvent impure_product->slow_cooling Yes column_chromatography Proceed to Column Chromatography impure_product->column_chromatography Persistent Impurities pure_product Pure Product impure_product->pure_product No change_solvent->recrystallization check_cooling->recrystallization slow_cooling->recrystallization column_chromatography->pure_product

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chlorobenzenesulfonamide and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-substituted 3-chlorobenzenesulfonamides from 3-chlorobenzenesulfonamide or its corresponding sulfonyl chloride and secondary amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Action
1. Low or No Product Yield Degraded 3-Chlorobenzenesulfonyl Chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-chlorobenzenesulfonic acid.[1][2]Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use a fresh or properly stored bottle of the reagent.[1]
Ineffective Base: The chosen base may not be strong enough to deprotonate the amine or neutralize the HCl byproduct efficiently. For catalytic reactions, an inappropriate base can inhibit the catalyst.[2][3]For classical synthesis, ensure the base (e.g., triethylamine, pyridine) is anhydrous.[2] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective.[3] For Ullmann reactions, bases like K₂CO₃ or K₃PO₄ are commonly used.[4]
Low Reactivity of the Secondary Amine: Sterically hindered or electron-deficient secondary amines can exhibit lower nucleophilicity.[2]Increase the reaction temperature or prolong the reaction time. For less reactive amines, consider using a more robust catalytic system, such as a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[5][6]
Catalyst Inactivity (for Catalytic Reactions): The palladium or copper catalyst may be inactive or poisoned.[3]Use a fresh, high-purity catalyst and ligand. Ensure the reaction is performed under a strict inert atmosphere, as oxygen can deactivate some catalysts. Functional groups like azo groups may poison the catalyst.[3]
2. Formation of Significant Side Products Hydrolysis of Sulfonyl Chloride: As mentioned above, this leads to the formation of 3-chlorobenzenesulfonic acid.[1]This can be removed during aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[1]
Homocoupling of Aryl Halide (Catalytic Reactions): In Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct.[6]Optimize the reaction temperature and catalyst loading. The use of appropriate ligands can often suppress this side reaction.
Reductive Dehalogenation (Buchwald-Hartwig): The aryl chloride can be reduced, removing the chlorine atom and leading to the formation of benzenesulfonamide.The choice of phosphine ligand is crucial to minimize this side reaction.[7]
3. Difficult Product Isolation and Purification Co-elution of Product and Starting Materials/Byproducts: The polarity of the product may be similar to that of the starting materials or impurities.Optimize the eluent system for column chromatography.[4] A preliminary aqueous wash with a dilute acid can remove unreacted amine, and a basic wash can remove the sulfonic acid byproduct.[1]
Product is an Oil or Difficult to Crystallize: The final sulfonamide may not be a crystalline solid.Attempt purification via column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for synthesizing N-substituted 3-chlorobenzenesulfonamides?

A1: The most traditional and direct method is the reaction of 3-chlorobenzenesulfonyl chloride with a secondary amine in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.[8] This method is often effective for simple, reactive amines.

Q2: When should I consider using a catalytic method like Buchwald-Hartwig or Ullmann coupling?

A2: Catalytic methods are particularly useful when dealing with less reactive (e.g., sterically hindered or electron-poor) secondary amines, or when the classical method gives low yields.[5] The Buchwald-Hartwig amination (palladium-catalyzed) is a very general and high-yielding method for a broad range of amines and aryl halides.[3][5] The Ullmann condensation (copper-catalyzed) is a more cost-effective alternative, though it often requires higher temperatures.[6][9]

Q3: How do I choose the right base for my reaction?

A3: For the classical reaction with 3-chlorobenzenesulfonyl chloride, an organic amine base like triethylamine or pyridine is common. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are typically used.[7] For Ullmann-type reactions, inorganic bases such as K₂CO₃ or K₃PO₄ are often employed.[4] The choice of base can significantly impact the reaction rate and yield.[3]

Q4: My secondary amine is very valuable. What stoichiometry should I use?

A4: If the amine is the limiting reagent, it is common to use a slight excess (1.1-1.2 equivalents) of the this compound or 3-chlorobenzenesulfonyl chloride to ensure complete consumption of the valuable amine.

Q5: What are the typical solvents used for these reactions?

A5: For the classical synthesis, chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are common.[1] For Buchwald-Hartwig aminations, ethereal solvents like dioxane or toluene are frequently used.[7] Ullmann condensations often require high-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][6]

Data Presentation

The following tables provide representative data for the synthesis of N-substituted 3-chlorobenzenesulfonamides using different methodologies.

Table 1: Classical Synthesis with 3-Chlorobenzenesulfonyl Chloride

Secondary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineTriethylamineDCM0 to RT4~95
PiperidinePyridineTHFRT6~92
DiethylamineTriethylamineDCMRT5~88
N-MethylanilinePyridineToluene8012~75

Note: These are representative yields based on general procedures for sulfonamide synthesis. Actual yields may vary.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Secondary AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10012>90
PyrrolidinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene11018~85
DibenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024~89
IndolinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)t-Amyl alcohol10016~93

Note: This table presents typical conditions for Buchwald-Hartwig aminations of aryl chlorides. Yields are estimates for the reaction with this compound.

Table 3: Copper-Catalyzed Ullmann Condensation

Secondary AmineCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO12024~80
PiperidineCuI (10)1,10-Phenanthroline (20)K₃PO₄ (2.0)DMF13036~75
Di-n-butylamineCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2.0)Dioxane11048~70

Note: This table illustrates common conditions for Ullmann-type C-N couplings. Yields are estimates for the reaction with this compound.

Experimental Protocols

Protocol 1: Classical Synthesis of N-(3-Chlorobenzylsulfonyl)morpholine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution.[1]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination for N-(3-Chlorobenzylsulfonyl)pyrrolidine
  • Inert Atmosphere: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equivalents). Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent) and pyrrolidine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Reaction Optimization

experimental_workflow start Start: Define Reaction This compound + Secondary Amine method_selection Method Selection start->method_selection classical Classical Synthesis (Sulfonyl Chloride) method_selection->classical Simple Amine buchwald Buchwald-Hartwig (Pd-Catalyzed) method_selection->buchwald Hindered/ Less Reactive ullmann Ullmann Condensation (Cu-Catalyzed) method_selection->ullmann Cost-Effective Alternative optimization Parameter Optimization classical->optimization buchwald->optimization ullmann->optimization analysis Analysis (TLC, LC-MS, NMR) optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting low_yield Low Yield / Side Products troubleshooting->low_yield No success Successful Synthesis >90% Yield troubleshooting->success Yes low_yield->optimization Re-optimize end End: Purified Product success->end

Caption: Workflow for optimizing the synthesis of N-substituted 3-chlorobenzenesulfonamides.

Logical Relationship of Key Reaction Parameters

reaction_parameters reaction C-N Bond Formation outcome Reaction Outcome (Yield, Purity, Rate) reaction->outcome catalyst Catalyst System (Pd or Cu + Ligand) catalyst->reaction base Base (Strength & Type) base->reaction solvent Solvent (Polarity & Boiling Point) solvent->reaction temperature Temperature temperature->reaction substrates Substrates (Sterics & Electronics) substrates->reaction

Caption: Key parameters influencing the outcome of the C-N coupling reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates encountered during sulfonamide synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis has a very low yield or failed completely. What are the most common initial checks I should perform?

When facing low to no product formation, a systematic check of your starting materials and reaction setup is the first critical step.[1]

  • Purity of Starting Materials:

    • Sulfonyl Chloride: This is the most frequent culprit. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1] Always use freshly purchased or purified sulfonyl chloride. If the reagent is old, consider it suspect. You can check for hydrolysis by looking for the appearance of a solid (the sulfonic acid) in the liquid sulfonyl chloride or by running a quick NMR.

    • Amine: While generally more stable, impurities in the amine can lead to side reactions. Ensure its purity using techniques like NMR or LC-MS.[1]

    • Solvent and Base: Ensure all solvents are anhydrous, especially when working with moisture-sensitive reagents.[1] Bases like triethylamine should be dry.

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. Some reactions are exothermic and require initial cooling (e.g., 0 °C) to prevent the decomposition of reactants and the formation of side products.[1] Following the initial addition, the reaction may need to be warmed to room temperature or heated to drive it to completion.[1]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[1] Insufficient time will result in incomplete conversion.[1]

Q2: I've confirmed my reagents are pure and my setup is correct, but the yield is still low. What are the next steps in troubleshooting?

If initial checks don't reveal the issue, the next step is to evaluate the specifics of your reaction chemistry, including potential side reactions and the choice of reagents.

  • Side Reactions:

    • Sulfonyl Chloride Dimerization: In the presence of a base, sulfonyl chlorides can self-condense to form a sulfonyl anhydride. This is more likely with sterically unhindered sulfonyl chlorides.

    • Reaction with Solvent: Ensure your chosen solvent is inert. Protic solvents like alcohols can react with the sulfonyl chloride.[1]

    • Over-sulfonylation of Primary Amines: If your primary amine has other nucleophilic sites, multiple sulfonylation might occur.

  • Reagent Stoichiometry and Choice:

    • Base Selection: The base should be strong enough to deprotonate the amine (or the resulting sulfonamide's N-H) but not so strong that it promotes side reactions. Tertiary amines like triethylamine or pyridine are common choices.[1][2] For less reactive amines, a stronger, non-nucleophilic base might be necessary.[1]

    • Solvent Effects: The solvent must dissolve the reactants and be inert.[1] Aprotic polar solvents like acetonitrile and dichloromethane are often good choices.

Q3: How can steric hindrance affect my sulfonamide synthesis?

Steric hindrance in either the amine or the sulfonyl chloride can significantly decrease the reaction rate and overall yield. If you suspect steric hindrance is an issue:

  • Increase Reaction Temperature and Time: This can help overcome the activation energy barrier.

  • Use a Less Hindered Reagent: If possible, consider if a less sterically bulky analogue of your amine or sulfonyl chloride could be used.

  • Employ a Catalyst: Certain catalysts can facilitate the reaction with sterically hindered substrates.

Q4: I seem to be losing my product during the workup and purification. What are some common pitfalls?

Product loss during isolation and purification is a common reason for low apparent yields.

  • Aqueous Workup: If your sulfonamide has some water solubility, you may be losing it in the aqueous washes. To mitigate this, perform multiple extractions with your organic solvent to maximize recovery.[1]

  • Purification Method:

    • Recrystallization: This is a common and effective method for purifying solid sulfonamides. Choosing the right solvent system is key. The ideal solvent will dissolve the sulfonamide well at high temperatures but poorly at low temperatures.

    • Silica Gel Chromatography: This is useful for separating the sulfonamide from impurities with different polarities. However, some sulfonamides can be quite polar and may streak on the column. Careful selection of the eluent system is crucial.

Data Presentation

Table 1: Effect of Different Bases on the Yield of N-phenylbenzenesulfonamide

EntryBaseSolventReaction Time (h)Yield (%)Reference
1PyridineDichloromethane-100[2]
2Triethylamine (TEA)Tetrahydrofuran (THF)686[1]
3Triethylamine (TEA)Diethyl Ether-85[1]
4Sodium Hydride (NaH)DMF/THF-72-96[1]
5Fe3O4-DIPADichloromethane-98[1]

Yields are for the reaction of aniline with benzenesulfonyl chloride or a similar system and may vary based on specific substrates and conditions.

Table 2: Effect of Different Solvents on the Yield of N-(4-methoxyphenyl)-p-toluenesulfonamide

EntrySolventReaction Time (h)Yield (%)
1n-Hexane510
2Carbon Tetrachloride515
31,4-Dioxane535
4Dichloromethane4.545
5Ethanol4.540
6Acetone385
7Acetonitrile2.593

Reaction conditions: p-anisidine (1 mmol), p-toluenesulfonyl chloride (1 mmol), and crosslinked poly(4-vinylpyridine) (2.0 g) at room temperature. Data sourced from.

Mandatory Visualizations

Troubleshooting_Sulfonamide_Synthesis cluster_reagents Reagent Purity cluster_conditions Reaction Parameters cluster_chemistry Chemical Factors cluster_workup Isolation & Purification start Low or No Sulfonamide Product check_reagents 1. Check Starting Materials start->check_reagents sulfonyl_chloride Sulfonyl Chloride (Moisture Sensitive?) check_reagents->sulfonyl_chloride amine Amine (Purity?) check_reagents->amine solvent_base Solvent/Base (Anhydrous?) check_reagents->solvent_base check_conditions 2. Verify Reaction Conditions temperature Temperature (Cooling/Heating?) check_conditions->temperature time Reaction Time (Monitor by TLC?) check_conditions->time stoichiometry Stoichiometry (Correct Equivalents?) check_conditions->stoichiometry investigate_chem 3. Investigate Reaction Chemistry side_reactions Side Reactions? investigate_chem->side_reactions steric_hindrance Steric Hindrance? investigate_chem->steric_hindrance reagent_choice Suboptimal Base/Solvent? investigate_chem->reagent_choice optimize_workup 4. Optimize Workup & Purification extraction Product Loss in Aqueous Wash? optimize_workup->extraction purification Inefficient Recrystallization or Chromatography? optimize_workup->purification success Improved Yield sulfonyl_chloride->check_conditions amine->check_conditions solvent_base->check_conditions temperature->investigate_chem time->investigate_chem stoichiometry->investigate_chem side_reactions->optimize_workup steric_hindrance->optimize_workup reagent_choice->optimize_workup extraction->success purification->success

Caption: A troubleshooting decision tree for low conversion rates in sulfonamide synthesis.

Experimental_Workflow reagents Reagent Preparation Dissolve amine and base in anhydrous solvent. Cool to 0 °C. addition Reactant Addition Add sulfonyl chloride solution dropwise. reagents->addition reaction Reaction Allow to warm to room temperature. Stir for 2-24 hours. addition->reaction monitoring Monitoring Monitor progress by TLC. reaction->monitoring workup Aqueous Workup Quench reaction. Wash with acid, base, brine. Separate layers. monitoring->workup drying Drying & Concentration Dry organic layer (e.g., MgSO₄). Remove solvent in vacuo. workup->drying purification Purification Recrystallization or Column Chromatography. drying->purification analysis Characterization Obtain NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for sulfonamide synthesis and purification.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol provides a standard method for the synthesis of sulfonamides.

Materials:

  • Primary Amine (1.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Sulfonyl Chloride (1.05 eq)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add the base to the stirred solution at 0 °C.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with dilute acid, dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of your reaction.[1]

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting materials and product)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 3: Purification by Recrystallization (Single-Solvent Method)

This is a common method for purifying solid sulfonamides.

Materials:

  • Crude sulfonamide

  • Recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Solvent Selection: Choose a solvent in which your sulfonamide is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the sulfonamide just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

References

Identifying and characterizing byproducts in 3-Chlorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzenesulfonamide reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and characterization of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis of this compound involves a two-step process. The first step is the chlorosulfonation of chlorobenzene to produce 3-chlorobenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride, typically using aqueous ammonia.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The most prevalent byproducts can be categorized based on the reaction stage in which they are formed:

  • From the chlorosulfonation of chlorobenzene:

    • Isomeric Chlorobenzenesulfonyl Chlorides: Ortho- (2-) and para- (4-) isomers of chlorobenzenesulfonyl chloride are often formed alongside the desired meta- (3-) isomer.

    • Dichlorodiphenyl Sulfones: These are formed through the reaction of chlorobenzenesulfonyl chloride with another molecule of chlorobenzene. The main isomers are 4,4'-, 2,4'-, and 3,4'-dichlorodiphenyl sulfone.[1]

  • From the amination of 3-chlorobenzenesulfonyl chloride:

    • 3-Chlorobenzenesulfonic Acid: This is a result of the hydrolysis of the reactive 3-chlorobenzenesulfonyl chloride intermediate.[2]

    • Di-sulfonylation Product: A primary amine can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[3]

Q3: How can I minimize the formation of the 3-chlorobenzenesulfonic acid byproduct?

A3: To minimize the hydrolysis of 3-chlorobenzenesulfonyl chloride, it is crucial to use anhydrous (dry) solvents and reagents. Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering with the reaction.[2]

Q4: What strategies can be employed to reduce the formation of isomeric byproducts during chlorosulfonation?

A4: The isomer distribution during the sulfonation of chlorobenzene is influenced by the reaction conditions. The use of specific catalysts and controlling the reaction temperature can help to influence the ratio of ortho, meta, and para isomers. One study on the sulfonation of chlorobenzene with sulfur trioxide reported an isomer distribution of approximately 98.96% para, 0.95% ortho, and 0.09% meta.[4]

Q5: How can the formation of dichlorodiphenyl sulfone byproducts be controlled?

A5: The formation of dichlorodiphenyl sulfones can be influenced by the stoichiometry of the reactants and the reaction temperature. Using an excess of the sulfonating agent and maintaining a controlled temperature can help to favor the formation of the desired sulfonyl chloride over the sulfone byproduct. For instance, one process reported that reacting 1 mole of chlorobenzene with 3 moles of chlorosulfonic acid resulted in a 9% yield of 4,4'-dichlorodiphenyl sulfone.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature if the reaction appears to have stalled.
Hydrolysis of 3-Chlorobenzenesulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
Suboptimal Base Conditions in Amination An appropriate base is necessary to neutralize the HCl generated during amination. A weak or sterically hindered base like pyridine is often preferred to minimize side reactions. Using an insufficient amount of base can lead to protonation of the ammonia, reducing its nucleophilicity.
Loss of Product During Workup This compound has some solubility in water. Minimize the volume of water used during the aqueous workup and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

Issue 2: Presence of Multiple Spots on TLC/Impure Product

Possible Cause Suggested Solution
Presence of Isomeric Chlorobenzenesulfonamides The crude product may contain ortho- and para-isomers. Purification by recrystallization or column chromatography is necessary. Different solvent systems should be explored to achieve optimal separation.
Contamination with 3-Chlorobenzenesulfonic Acid This acidic byproduct can often be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, during the workup.
Formation of Dichlorodiphenyl Sulfones These less polar byproducts can typically be separated from the more polar sulfonamide product by silica gel column chromatography.
Di-sulfonylation Byproduct To minimize the formation of the di-sulfonylated product, add the 3-chlorobenzenesulfonyl chloride solution slowly and dropwise to the ammonia solution. Maintaining a low concentration of the sulfonyl chloride favors the reaction with the more abundant primary amine.[3]

Data Presentation: Byproduct Characterization

Table 1: Byproduct Distribution in the Synthesis of 4-Chlorobenzenesulfonyl Chloride

Byproduct Reported Yield/Distribution Reference
4,4'-Dichlorodiphenyl Sulfone9% (when using 3 moles of chlorosulfonic acid per mole of chlorobenzene)[5]
2,4'-Dichlorodiphenyl Sulfone0.3% (in a specific gas-chromatographic analysis)[1]
3,4'-Dichlorodiphenyl Sulfone0.1% (in a specific gas-chromatographic analysis)[1]
Isomeric Dichlorodiphenyl Sulfones91% 4,4'-, 6% 3,4'-, and 3% 2,4'-isomer (in the melt)[1]

Table 2: Spectroscopic Data for Key Compounds and Byproducts

Compound ¹H NMR (Predicted/Reported) ¹³C NMR (Predicted/Reported) Mass Spectrum (m/z)
This compound 𝛿 7.5-8.0 (aromatic protons), 𝛿 7.3 (NH₂)-Key fragments expected at M+, M+-SO₂NH₂
2-Chlorobenzenesulfonamide -Available[6]
4-Chlorobenzenesulfonamide 𝛿 7.85, 7.66 (aromatic protons), 𝛿 7.49 (NH₂)-[7]
3-Chlorobenzenesulfonic Acid 𝛿 7.5-8.0 (aromatic protons), 𝛿 11-12 (SO₃H)--
4,4'-Dichlorodiphenyl Sulfone 𝛿 7.5-8.0 (aromatic protons)Available[8]
3,4'-Dichlorodiphenyl Sulfone -Available[9]

Note: Specific NMR shifts can vary based on the solvent and instrument used. The data presented is for reference and should be compared with experimentally obtained spectra.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzenesulfonyl Chloride (General Procedure)

This procedure is a general representation and may require optimization.

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • To the flask, add chlorobenzene (1.0 equivalent).

  • Cool the flask in an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The 3-chlorobenzenesulfonyl chloride will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-chlorobenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound from 3-Chlorobenzenesulfonyl Chloride

  • In a well-ventilated fume hood, place a solution of aqueous ammonia (e.g., 28-30%, in excess) in a beaker or flask and cool it in an ice bath.

  • Slowly and with vigorous stirring, add the crude 3-chlorobenzenesulfonyl chloride (1.0 equivalent) dropwise to the cold ammonia solution.

  • A white precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: GC-MS Analysis of Byproducts

This is a general guideline for the analysis of impurities. The specific parameters may need to be optimized for the available instrumentation and the specific byproducts of interest.

  • Sample Preparation: Prepare a solution of the crude reaction mixture or the isolated product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to ensure separation of compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect a wide range of potential byproducts.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). The relative abundance of each byproduct can be estimated from the peak areas.

Visualizations

Synthesis_Pathway Chlorobenzene Chlorobenzene SulfonylChloride 3-Chlorobenzenesulfonyl Chloride Chlorobenzene->SulfonylChloride Chlorosulfonation Isomers Isomeric Sulfonyl Chlorides (Byproducts) Chlorobenzene->Isomers ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride ChlorosulfonicAcid->Isomers Sulfonamide This compound (Product) SulfonylChloride->Sulfonamide Amination SulfonicAcid 3-Chlorobenzenesulfonic Acid (Byproduct) SulfonylChloride->SulfonicAcid Hydrolysis Sulfones Dichlorodiphenyl Sulfones (Byproducts) SulfonylChloride->Sulfones + Chlorobenzene Ammonia Aqueous Ammonia Ammonia->Sulfonamide

Caption: Reaction pathway for this compound synthesis and major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete ModifyConditions Modify Reaction Conditions: - Extend Time - Increase Temperature Incomplete->ModifyConditions AnalyzeWorkup Analyze Workup Procedure Complete->AnalyzeWorkup ModifyConditions->CheckReaction CheckHydrolysis Check for Hydrolysis (Acidic Byproduct) AnalyzeWorkup->CheckHydrolysis HydrolysisPresent Present CheckHydrolysis->HydrolysisPresent HydrolysisAbsent Absent CheckHydrolysis->HydrolysisAbsent UseAnhydrous Use Anhydrous Conditions HydrolysisPresent->UseAnhydrous Purification Optimize Purification (Recrystallization/Chromatography) HydrolysisAbsent->Purification UseAnhydrous->AnalyzeWorkup Success Improved Yield/Purity Purification->Success

Caption: Troubleshooting workflow for low yield and impurity issues.

Byproduct_Characterization_Flow CrudeProduct Crude Product Mixture TLC TLC Analysis CrudeProduct->TLC MultipleSpots Multiple Spots Observed TLC->MultipleSpots SingleSpot Single Spot TLC->SingleSpot ColumnChromatography Column Chromatography MultipleSpots->ColumnChromatography PureProduct Pure Product SingleSpot->PureProduct IsolatedFractions Isolate Fractions ColumnChromatography->IsolatedFractions GCMS GC-MS Analysis IsolatedFractions->GCMS NMR NMR Spectroscopy (¹H, ¹³C) IsolatedFractions->NMR IdentifyByproducts Identify Byproducts by Spectral Data Comparison GCMS->IdentifyByproducts NMR->IdentifyByproducts IdentifyByproducts->PureProduct

Caption: Workflow for the separation and characterization of byproducts.

References

Effective workup procedures for reactions involving 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective workup procedures, troubleshooting guides, and frequently asked questions (FAQs) for reactions involving 3-Chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for reaction workup?

A1: this compound is a solid at room temperature and is slightly soluble in water.[1] Its acidity (pKa ≈ 9.81) is a critical factor in designing extraction procedures.[1] The presence of the electron-withdrawing chloro and sulfonyl groups influences its reactivity and the properties of its derivatives.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: An aqueous basic wash is typically effective. By increasing the pH of the aqueous phase with a base like sodium bicarbonate or sodium hydroxide, the acidic proton of the sulfonamide can be removed, forming a water-soluble salt that partitions into the aqueous layer.

Q3: What are common side reactions when performing N-alkylation of this compound, and how can they be minimized?

A3: A common side reaction is N,N-dialkylation, especially with less sterically hindered alkylating agents.[2] To minimize this, several strategies can be employed:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture.[2][3]

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.[2]

  • Choice of Base: Use a weaker base or a stoichiometric amount of a strong base to avoid a high concentration of the deprotonated secondary sulfonamide.[2]

Q4: My reaction with this compound is sluggish. What can I do?

A4: If the reaction is proceeding slowly, you might consider gradually increasing the temperature.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the reaction is progressing and to avoid potential decomposition at higher temperatures.

Troubleshooting Guides

Problem 1: Low Yield of N-Alkylated Product
Possible Cause Troubleshooting Strategy
Incomplete Deprotonation Ensure a suitable base (e.g., K₂CO₃, NaH) and solvent are used. The base should be strong enough to deprotonate the sulfonamide.
Side Reactions N,N-dialkylation is a common issue. Employ strategies to minimize it, such as controlling stoichiometry and slow addition of the alkylating agent.[2][3]
Poor Solubility Ensure the sulfonamide and its salt are sufficiently soluble in the reaction solvent. A change of solvent may be necessary.
Hydrolysis of Alkylating Agent This can occur, especially with sensitive alkylating agents.[4] Ensure anhydrous reaction conditions.
Problem 2: Difficulty in Product Purification
Issue Suggested Solution
Product is an Oil Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[5] A solvent/anti-solvent crystallization might also be effective.[5]
Persistent Impurities Recrystallization is a powerful purification technique for sulfonamides.[5][6] If recrystallization is ineffective, column chromatography on silica gel is a common alternative.[3][7]
Co-eluting Impurities in Chromatography Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. For sulfonamides, various HPLC methods have been developed which can inform TLC and column chromatography solvent choices.[8][9][10]

Experimental Protocols

Protocol 1: General Aqueous Workup for N-Alkylated this compound
  • Quenching: After reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction at 0 °C by the slow addition of water.[3]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution to remove unreacted this compound.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of this compound Derivatives
  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a common solvent for sulfonamide recrystallization.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Cooling too quickly can trap impurities.[11] For maximal yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Visualizations

G General Workflow for N-Alkylation and Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound + Alkylating Agent B Add Base (e.g., K2CO3) in Solvent (e.g., DMF) A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Cool Reaction Mixture Quench if necessary C->D E Dilute with Organic Solvent and Water D->E F Wash with aq. NaHCO3/NaOH (Removes unreacted sulfonamide) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for N-alkylation and purification.

G Troubleshooting Low Yield in N-Alkylation cluster_incomplete Addressing Incomplete Reaction cluster_side_products Addressing Side Products Start Low Yield Observed Q1 Is unreacted starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Product Formation? Q1->A1_No No Sol1 Increase Reaction Time/Temperature A1_Yes->Sol1 Sol2 Check Base Strength/Equivalents A1_Yes->Sol2 Sol3 Verify Reagent Quality A1_Yes->Sol3 Q2 Evidence of N,N-Dialkylation? A1_No->Q2 End Improved Yield Sol1->End Sol2->End Sol3->End A2_Yes Optimize Conditions Q2->A2_Yes Yes A2_No Consider Other Side Reactions (e.g., Elimination) Q2->A2_No No Sol4 Use 1.05-1.1 eq. Alkylating Agent A2_Yes->Sol4 Sol5 Slowly Add Alkylating Agent A2_Yes->Sol5 Sol6 Lower Reaction Temperature A2_Yes->Sol6 Sol4->End Sol5->End Sol6->End

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Technical Support Center: Removal of Unreacted 3-Chlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-chlorobenzenesulfonyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted 3-chlorobenzenesulfonyl chloride?

A1: Unreacted 3-chlorobenzenesulfonyl chloride is a reactive and corrosive compound that can interfere with subsequent reaction steps and complicate product purification. Its polarity can be similar to many organic products, making separation by standard techniques like chromatography challenging.[1] Complete removal is crucial for the purity, safety, and integrity of the final product.

Q2: What are the most common methods for removing excess 3-chlorobenzenesulfonyl chloride?

A2: The primary strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Aqueous Base Wash (Hydrolysis): Reacting with an aqueous base to form the water-soluble sodium 3-chlorobenzenesulfonate.[2][3]

  • Amine Quench: Reacting with an amine to form a more polar sulfonamide.[1][2]

  • Scavenger Resins: Using solid-supported scavengers that bind to the sulfonyl chloride, which is then removed by filtration.[2][3][4]

  • Chromatography: Direct separation of the desired product from the unreacted sulfonyl chloride.[2][5]

  • Precipitation/Recrystallization: Isolating a solid product from a solution where the sulfonyl chloride and its byproducts remain dissolved.[3][6]

Troubleshooting Guides

Issue 1: My product is co-eluting with 3-chlorobenzenesulfonyl chloride during column chromatography.
  • Possible Cause: The polarity of your product is very similar to that of 3-chlorobenzenesulfonyl chloride.

  • Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess 3-chlorobenzenesulfonyl chloride to convert it into a more polar compound with a different retention factor (Rf).

    • Method A: Amine Quench. Add a primary or secondary amine (e.g., aqueous ammonia) to the reaction mixture to form the corresponding sulfonamide, which is significantly more polar.[1]

    • Method B: Basic Hydrolysis. Quench the reaction with an aqueous base like sodium bicarbonate or sodium hydroxide to hydrolyze the sulfonyl chloride to its corresponding water-soluble sulfonate salt.[1][3]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not desirable, carefully optimize your chromatography solvent system. A less polar eluent system may improve the separation.[1]

Issue 2: My product is sensitive to aqueous basic conditions (e.g., contains esters or other base-labile groups).
  • Possible Cause: The product degrades or undergoes side reactions in the presence of strong bases like NaOH or KOH.

  • Solution 1: Quench with a Weak Base. Use a milder base like aqueous sodium bicarbonate for hydrolysis.[1][3]

  • Solution 2: Use a Non-Basic Quenching Agent.

    • Pyridine Quench: Pyridine reacts with the sulfonyl chloride to form a water-soluble pyridinium salt, which can be removed with a dilute acidic wash.[2]

    • Amine Quench in a Non-Aqueous Solvent: Use a primary or secondary amine in an organic solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]

  • Solution 3: Use a Scavenger Resin. Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene or silica-bound amines).[1][2][4] The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by filtration. This method avoids an aqueous workup.[2]

Issue 3: The quenching reaction is slow or incomplete.
  • Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing.

  • Solution 1: Increase the Excess of the Quenching Agent. Ensure a sufficient molar excess of the amine or base is used.[1]

  • Solution 2: Increase the Reaction Temperature. If the product is stable, gently warming the reaction mixture can increase the quenching rate.

  • Solution 3: Ensure Vigorous Stirring. Good mixing is essential, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in contact.[1]

Issue 4: A persistent, highly polar impurity is observed after workup.
  • Possible Cause: This is likely 3-chlorobenzenesulfonic acid, the hydrolysis product of the starting sulfonyl chloride.[7]

  • Solution: Basic Aqueous Wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] The sulfonic acid will be deprotonated to form its sodium salt, which will partition into the aqueous phase.

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted 3-Chlorobenzenesulfonyl Chloride

MethodReagentsPrincipleAdvantagesDisadvantagesBest For
Aqueous Base Wash NaOH, KOH, NaHCO₃Hydrolysis to water-soluble 3-chlorobenzenesulfonic acid salt.[2]Inexpensive, effective for large scales.[2]Not suitable for base-sensitive products.[2]Removing large quantities of sulfonyl chloride from base-stable products.
Amine Quench Aqueous NH₃, primary/secondary aminesReaction to form a more polar, often water-soluble sulfonamide.[2]Fast and efficient.[2]The resulting sulfonamide must be easily separable from the product.Products that are stable to amines and where the resulting sulfonamide has different properties for easy removal.
Pyridine Quench PyridineForms a water-soluble sulfonylpyridinium salt.[2]Milder than strong bases.[2]Pyridine can be difficult to remove completely.[2]Base-sensitive products where residual pyridine is not a concern.
Scavenger Resins Silica-bound amines (Si-NH₂) or polymer-bound amines.[2][4]Covalent binding of the sulfonyl chloride to a solid support.[2]High selectivity, simple filtration-based removal, suitable for sensitive substrates.[3]Higher cost, may require longer reaction times.[3]Small to moderate amounts of sulfonyl chloride and for products sensitive to aqueous workups.
Chromatography Silica gelSeparation based on polarity.Can provide very pure product.Can be time-consuming and may not be effective if polarities are too similar.[1]Products with significantly different polarity from the sulfonyl chloride.
Recrystallization Appropriate solvent systemPurification based on differences in solubility.[3]Can yield very high purity material, scalable.[3]Product must be a solid, requires finding a suitable solvent, potential for yield loss.[3]Purifying solid products.

Experimental Protocols

Protocol 1: Aqueous Basic Wash (Hydrolysis)
  • Cool the reaction mixture in an ice bath (0-10 °C).[1]

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[1] Continue stirring for 15-30 minutes at room temperature.[1]

  • Monitor the disappearance of 3-chlorobenzenesulfonyl chloride by Thin Layer Chromatography (TLC).[1]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The sodium 3-chlorobenzenesulfonate will be in the aqueous layer.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1][8]

Protocol 2: Amine Quench
  • Cool the reaction mixture to 0-10 °C.[1]

  • Slowly add an excess of aqueous ammonia or a primary/secondary amine with stirring.[1]

  • Continue stirring for 15-30 minutes at room temperature, monitoring the reaction by TLC for the disappearance of the sulfonyl chloride.[1]

  • Proceed with an appropriate aqueous workup to remove the resulting sulfonamide, which is typically more polar and may be water-soluble.

Protocol 3: Scavenger Resin
  • To the reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess 3-chlorobenzenesulfonyl chloride).[1]

  • Stir the suspension at room temperature. Reaction time can range from a few hours to overnight.[1]

  • Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]

  • Once the reaction is complete, filter the mixture to remove the resin.[1]

  • Wash the resin with a suitable organic solvent.[1]

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[1]

Visualizations

Removal_Workflow cluster_start Initial Reaction Mixture cluster_decision Is Product Base Sensitive? cluster_methods Removal Method cluster_purification Final Purification start Reaction Mixture (Product + Unreacted 3-Chlorobenzenesulfonyl Chloride) decision Base Sensitive? start->decision method_base Aqueous Base Wash (e.g., NaHCO₃) decision->method_base No method_scavenger Scavenger Resin (e.g., Si-NH₂) decision->method_scavenger Yes method_amine Amine Quench decision->method_amine Alternative purification Purified Product method_base->purification method_scavenger->purification method_amine->purification

Caption: Decision workflow for selecting a removal method.

Scavenger_Resin_Workflow start Reaction Mixture add_resin Add Scavenger Resin (2-3 equiv.) start->add_resin stir Stir at Room Temperature (Monitor by TLC) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash concentrate Combine Filtrate and Washings, then Concentrate wash->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for removal using a scavenger resin.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 3-Chlorobenzenesulfonamide, with a particular focus on overcoming steric hindrance.

Troubleshooting Guides

This section provides solutions to common problems encountered during N-arylation and Suzuki coupling reactions of this compound, especially when dealing with sterically hindered substrates.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation with Hindered Amines

Primary Cause: Steric hindrance from the ortho-chloro group on the benzenesulfonamide and bulky substituents on the amine coupling partner can impede the approach of the amine to the palladium catalyst and subsequent reductive elimination.

Troubleshooting ActionRecommended AdjustmentExpected Outcome
Optimize Catalyst/Ligand System Switch to a bulkier, electron-rich phosphine ligand such as XPhos, SPhos, or a dialkylbiaryl phosphine ligand. These ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.[1][2]Increased reaction rate and yield.
Elevate Reaction Temperature Incrementally increase the reaction temperature in 10-20°C intervals. Microwave irradiation can also be effective for overcoming activation energy barriers.[3]Improved reaction kinetics to overcome steric repulsion.
Select a Stronger, Non-nucleophilic Base Replace weaker bases (e.g., K₂CO₃) with stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4]More efficient deprotonation of the amine, facilitating its coordination to the palladium center.
Change Solvent Switch to a higher-boiling point, polar aprotic solvent such as toluene, dioxane, or dimethylacetamide (DMAc).Better solubility of reactants and intermediates, and allows for higher reaction temperatures.[5]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Hindered Amine

This protocol provides a starting point for the N-arylation of this compound with a sterically demanding amine, such as 2,6-dimethylaniline.

Materials:

  • This compound

  • 2,6-Dimethylaniline

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • XPhos (Ligand)

  • Sodium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

  • Schlenk flask and inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve 2,6-dimethylaniline (1.2 equiv.) and sodium tert-butoxide (1.5 equiv.) in anhydrous toluene.

  • Add the amine/base solution to the reaction flask via syringe.

  • Seal the flask and heat the reaction mixture at 100-110°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Low Yield in Suzuki Coupling with Ortho-Substituted Boronic Acids

Primary Cause: Steric clash between the ortho-substituent on the boronic acid and the chloro- and sulfonyl- groups on this compound can hinder the transmetalation step in the catalytic cycle.

Troubleshooting ActionRecommended AdjustmentExpected Outcome
Select Appropriate Catalyst/Ligand Utilize a palladium catalyst with a bulky, electron-rich ligand like SPhos or XPhos.[6] For particularly challenging couplings, consider a more active pre-catalyst.Enhanced rate of oxidative addition and transmetalation.
Optimize Base and Solvent Use a stronger base such as K₃PO₄ or Cs₂CO₃.[7][8] A biphasic solvent system like toluene/water or dioxane/water can be beneficial.Facilitates the formation of the boronate species, which is more active in transmetalation.
Increase Reaction Temperature Carefully increase the reaction temperature. Monitor for potential decomposition of starting materials or product.Provides the necessary energy to overcome the steric barrier.
Use Boronic Esters Consider using a more stable and reactive boronic ester derivative, such as a pinacol or MIDA boronate ester, in place of the boronic acid.Improved stability against protodeboronation and potentially faster transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki coupling of this compound with an ortho-substituted arylboronic acid.

Materials:

  • This compound

  • Ortho-substituted arylboronic acid

  • Pd(OAc)₂ (Palladium catalyst precursor)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Toluene and Water (Solvents)

  • Schlenk flask and inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the ortho-substituted arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Data Presentation

The following tables summarize quantitative data for representative reactions, highlighting the impact of different reaction conditions.

Table 1: N-Arylation of this compound with Hindered Amines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DimethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101275
2,6-DiisopropylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002460
2-tert-ButylanilineCuI (10)NoneK₂CO₃DMF1351845

Table 2: Suzuki Coupling of this compound with Ortho-Substituted Boronic Acids

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100885
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃ (20)Na₂CO₃Dioxane/H₂O901655
2,6-Dimethylphenylboronic acidPd₂(dba)₃ (3)BrettPhos (6)Cs₂CO₃t-Amyl alcohol1102470

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What is the first thing I should check?

A1: The most common issue is related to the catalyst and ligand system. Ensure you are using a ligand that is sufficiently bulky and electron-rich to promote the reaction with a sterically hindered substrate. Also, verify the quality and activity of your palladium precursor. If the catalyst system seems appropriate, consider increasing the reaction temperature.[9]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these?

A2: Homocoupling of the boronic acid can be suppressed by ensuring the reaction is performed under strictly anaerobic conditions and by using the appropriate stoichiometry of reactants. Dehalogenation can be a problem with highly active catalysts and certain bases. Using a less reactive catalyst or a milder base might help. Additionally, ensuring a slight excess of the coupling partner can sometimes reduce dehalogenation of the starting material.

Q3: Can I use a copper catalyst instead of palladium for the N-arylation of this compound?

A3: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative.[10] It often requires higher temperatures and may have a different substrate scope compared to palladium-catalyzed methods. For sterically hindered substrates, copper catalysis might be less efficient than modern palladium systems employing specialized ligands.

Q4: How do I choose the right solvent for my reaction?

A4: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For Buchwald-Hartwig and Suzuki reactions, polar aprotic solvents like toluene, dioxane, THF, and DMF are commonly used.[7] The choice often depends on the required reaction temperature, as higher boiling point solvents allow for more forcing conditions.

Q5: My product is difficult to purify. What are some common impurities?

A5: Common impurities include unreacted starting materials, catalyst residues, and byproducts from side reactions like homocoupling or dehalogenation. Careful monitoring of the reaction to ensure full conversion of the limiting reagent is crucial. During workup, thorough washing of the organic layer can help remove some impurities. Purification by column chromatography is often necessary to obtain a pure product.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting reactions of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents optimize_catalyst Optimize Catalyst System (Bulky Ligand) check_reagents->optimize_catalyst Reagents OK increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp No Improvement success Improved Yield optimize_catalyst->success Improvement change_base Switch to Stronger, Non-nucleophilic Base increase_temp->change_base No Improvement increase_temp->success Improvement change_solvent Change to Higher-Boiling Point Solvent change_base->change_solvent No Improvement change_base->success Improvement change_solvent->success Improvement

A general workflow for troubleshooting low yields.

Catalyst_Selection Catalyst/Ligand Selection for Hindered Substrates substrate Sterically Hindered Substrate primary_amine Primary Amine substrate->primary_amine secondary_amine Secondary Amine substrate->secondary_amine boronic_acid Ortho-Substituted Boronic Acid substrate->boronic_acid buchwald_ligand Use Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) primary_amine->buchwald_ligand secondary_amine->buchwald_ligand boronic_acid->buchwald_ligand nhc_ligand Consider N-Heterocyclic Carbene (NHC) Ligand buchwald_ligand->nhc_ligand Alternative strong_base Use Strong Base (e.g., NaOtBu, K3PO4) buchwald_ligand->strong_base

Decision pathway for catalyst and ligand selection.

References

Validation & Comparative

Comparative Reactivity of 2-, 3-, and 4-Chlorobenzenesulfonamide in N-Arylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the N-arylation of chlorobenzenesulfonamide isomers reveals key differences in reactivity influenced by the position of the chloro substituent. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reactivity of 2-, 3-, and 4-chlorobenzenesulfonamide in N-arylation reactions, supported by experimental data and detailed protocols.

The N-arylation of sulfonamides is a fundamental transformation in organic synthesis, leading to the formation of N-arylsulfonamides, a structural motif present in numerous pharmaceuticals and biologically active compounds. The reactivity of the starting materials is a critical factor in the success and efficiency of these coupling reactions. This guide focuses on the comparative reactivity of the positional isomers of chlorobenzenesulfonamide: 2-chlorobenzenesulfonamide, 3-chlorobenzenesulfonamide, and 4-chlorobenzenesulfonamide.

Influence of Substituent Position on Reactivity

The position of the chlorine atom on the benzene ring of benzenesulfonamide significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity in N-arylation reactions. Generally, electron-withdrawing groups on the aryl halide can enhance the rate of reaction in both palladium-catalyzed Buchwald-Hartwig aminations and copper-catalyzed Ullmann-type couplings.

The relative reactivity of the isomers is influenced by a combination of inductive and resonance effects, as well as steric hindrance.

  • 4-Chlorobenzenesulfonamide: The chloro group at the para position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This generally makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack, often leading to higher reactivity in N-arylation.

  • This compound: With the chloro group at the meta position, the electron-withdrawing inductive effect is still significant, influencing the overall electron density of the aromatic ring.

  • 2-Chlorobenzenesulfonamide: The presence of the chloro group in the ortho position introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the amine and the catalyst, potentially leading to lower reaction rates and yields compared to the other isomers.

Quantitative Comparison of Reactivity

IsomerArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorobenzenesulfonamide Arylboronic AcidCuI / N,N'-DMEDAKF/Al₂O₃Dioxane10024up to 98
General Aryl Halides SulfonamidesPd(OAc)₂ / LigandStrong BaseToluene80-11012-24Good to Excellent
General Aryl Halides SulfonamidesCuI / LigandBaseVarious100-14012-24Moderate to Good

N,N'-DMEDA: N,N'-dimethylethylenediamine

Based on general principles of substituent effects in aromatic chemistry, the expected order of reactivity in N-arylation is:

4-chlorobenzenesulfonamide > this compound > 2-chlorobenzenesulfonamide

This trend is primarily attributed to the decreasing steric hindrance and the favorable electronic effects of the para- and meta-chloro substituents compared to the ortho-substituent.

Experimental Protocols

Below are representative experimental protocols for the N-arylation of sulfonamides, which can be adapted for the specific chlorobenzenesulfonamide isomers.

Copper-Catalyzed N-Arylation of Arylsulfonamides with Arylboronic Acids[1]

This protocol describes a copper-catalyzed N-arylation of arylsulfonamides using KF/Al₂O₃ as a base.

Materials:

  • Arylsulfonamide (e.g., 4-chlorobenzenesulfonamide)

  • Arylboronic acid

  • Copper(I) iodide (CuI, 20 mol%)

  • N,N'-dimethylethylenediamine (N,N'-DMEDA)

  • Potassium fluoride on alumina (KF/Al₂O₃)

  • Dioxane

Procedure:

  • To a reaction vessel, add the arylsulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), CuI (0.2 mmol), and KF/Al₂O₃.

  • Add N,N'-DMEDA and dioxane.

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-arylsulfonamide.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This is a general procedure that can be optimized for the specific sulfonamide and aryl halide.

Materials:

  • Chlorobenzenesulfonamide isomer

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the chlorobenzenesulfonamide isomer, the aryl halide, and the anhydrous solvent.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Reaction Vessel A->B C Add Solvent & Ligand B->C D Inert Atmosphere C->D E Heating & Stirring D->E Reaction Start F Cooling E->F Reaction Completion G Filtration F->G H Concentration G->H I Column Chromatography H->I J J I->J Pure Product

A typical experimental workflow for N-arylation.

Reactivity_Factors cluster_isomers Chlorobenzenesulfonamide Isomers cluster_effects Influencing Factors cluster_reactivity N-Arylation Reactivity 2-Chloro 2-Chlorobenzenesulfonamide Steric Steric Hindrance 2-Chloro->Steric High Low Low 2-Chloro->Low 3-Chloro This compound Electronic Electronic Effects (Inductive & Resonance) 3-Chloro->Electronic Inductive > Resonance Medium Medium 3-Chloro->Medium 4-Chloro 4-Chlorobenzenesulfonamide 4-Chloro->Electronic Inductive > Resonance High High 4-Chloro->High Steric->Low Electronic->High Electron-withdrawing

Factors influencing the N-arylation reactivity of chlorobenzenesulfonamide isomers.

Conclusion

The reactivity of chlorobenzenesulfonamide isomers in N-arylation reactions is significantly influenced by the position of the chloro substituent. The 4-chloro isomer is generally the most reactive due to favorable electronic effects and minimal steric hindrance, while the 2-chloro isomer is the least reactive due to significant steric hindrance. The 3-chloro isomer exhibits intermediate reactivity. This understanding is crucial for designing efficient synthetic routes to N-arylsulfonamides and for predicting the outcomes of related cross-coupling reactions. Researchers should consider these reactivity trends when selecting starting materials and optimizing reaction conditions for the synthesis of target molecules.

A Comparative Analysis of 3-Chlorobenzenesulfonamide-Based Inhibitors and Acetazolamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory efficacy of 3-chlorobenzenesulfonamide-based compounds and the well-established carbonic anhydrase inhibitor, acetazolamide. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comparative potency and selectivity of these inhibitor classes against various human carbonic anhydrase (hCA) isoforms.

Executive Summary

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes crucial to various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain cancers. Acetazolamide, a sulfonamide derivative, is a classical CA inhibitor. This guide evaluates the efficacy of a subclass of benzenesulfonamides, specifically those containing a 3-chloro substitution, in comparison to acetazolamide. Due to the limited availability of specific inhibitory data for this compound derivatives, this guide utilizes data for 2-chlorobenzenesulfonamide-based compounds as a close structural analog to provide a meaningful comparison.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The following tables summarize the available inhibitory data for acetazolamide and a selection of 2-chlorobenzenesulfonamide-based compounds against several key hCA isoforms.

Table 1: Inhibitory Constants (Kᵢ) of Acetazolamide against Human Carbonic Anhydrase Isoforms

IsoformKᵢ (nM)
hCA I250[1]
hCA II12[2]
hCA IV74[2]
hCA IX30[3]
hCA XII5.7

Note: Kᵢ values can vary between studies due to different experimental conditions.

Table 2: Dissociation Constants (Kᵈ) of 2-Chlorobenzenesulfonamide and its Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵈ, nM)hCA II (Kᵈ, nM)hCA III (Kᵈ, nM)hCA IV (Kᵈ, nM)hCA VA (Kᵈ, nM)hCA VB (Kᵈ, nM)hCA VI (Kᵈ, nM)hCA VII (Kᵈ, nM)hCA IX (Kᵈ, nM)hCA XII (Kᵈ, nM)hCA XIII (Kᵈ, nM)hCA XIV (Kᵈ, nM)
2-Chlorobenzenesulfonamide130011014000880110012010002528333155
Dichlorphenamide383.820000112.50.25110.46122.11.80.92
Hydrochlorothiazide350038>300002520001101100164511011020

Data for 2-chlorobenzenesulfonamide and its derivatives are presented as dissociation constants (Kᵈ), which are comparable to Kᵢ for competitive inhibitors. Data extracted from a study by Matulis et al. (2021).[4]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency of inhibitors. The most common and accurate method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored by a pH indicator.

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms

  • Inhibitor compounds (Acetazolamide, 2-chlorobenzenesulfonamide derivatives)

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • pH indicator (e.g., Phenol Red)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with the inhibitor solution (or vehicle control) and incubate for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator at its λₘₐₓ over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Signaling Pathways and Mechanisms of Action

Carbonic anhydrase inhibitors, including acetazolamide and benzenesulfonamide derivatives, exert their effects by binding to the zinc ion in the active site of the enzyme, preventing the catalytic conversion of CO₂ to bicarbonate and protons. This inhibition disrupts pH homeostasis and ion transport in various tissues, which is the basis of their therapeutic effects.

Signaling_Pathway cluster_Inhibitor Inhibitor Action cluster_Enzyme Enzyme Catalysis cluster_Physiological_Effect Physiological Consequences Inhibitor This compound-based Inhibitor or Acetazolamide CA Carbonic Anhydrase (CA) Inhibitor->CA Inhibits CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes CO2_H2O->CA pH_Regulation Disruption of pH Homeostasis HCO3_H->pH_Regulation Impacts Ion_Transport Altered Ion Transport HCO3_H->Ion_Transport Impacts Therapeutic_Effect Therapeutic Effects (e.g., ↓ IOP, Diuresis) pH_Regulation->Therapeutic_Effect Ion_Transport->Therapeutic_Effect

Caption: General signaling pathway illustrating the mechanism of action of carbonic anhydrase inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the inhibitory efficacy of a compound against a specific carbonic anhydrase isoform.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Compound_Prep Prepare Inhibitor Stock Solutions Serial_Dilution Perform Serial Dilutions of Inhibitor Compound_Prep->Serial_Dilution Enzyme_Prep Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Pre_incubation Buffer_Prep Prepare Assay Buffer & Reagents Buffer_Prep->Serial_Dilution Serial_Dilution->Pre_incubation Reaction_Start Initiate Reaction with CO₂ Substrate Pre_incubation->Reaction_Start Data_Acquisition Acquire Kinetic Data (Stopped-Flow) Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC₅₀ Values Rate_Calculation->IC50_Determination Ki_Calculation Calculate Kᵢ Values IC50_Determination->Ki_Calculation

Caption: A generalized workflow for determining the inhibitory constants of CA inhibitors.

Conclusion

This comparative guide highlights the potent inhibitory activity of both acetazolamide and chlorobenzenesulfonamide-based compounds against a range of human carbonic anhydrase isoforms. Acetazolamide demonstrates particularly strong inhibition of hCA II and hCA XII. The 2-chlorobenzenesulfonamide derivatives, represented here, also exhibit potent, low nanomolar inhibition against several isoforms, with dichlorphenamide showing broad and potent activity. The choice of inhibitor for therapeutic or research purposes will depend on the desired isoform selectivity and the specific application. Further studies are warranted to investigate the inhibitory profile of this compound derivatives to provide a more direct comparison.

References

A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to 3-Chlorobenzenesulfonamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of sulfonamides—a cornerstone functional group in pharmaceuticals—has been dominated by the reaction of primary or secondary amines with aryl sulfonyl chlorides. While effective, this classical approach is often hampered by the harsh conditions required to prepare the sulfonyl chloride precursors (e.g., using chlorosulfonic acid), their limited commercial availability, and their instability.[1][2] This guide provides a comparative overview of modern, alternative reagents and methodologies that offer milder conditions, broader substrate scope, and greater functional group tolerance, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

Modern strategies for sulfonamide synthesis often bypass the need for pre-formed, and sometimes unstable, sulfonyl chlorides. These methods leverage more readily available starting materials like thiols, sulfinates, and aryl halides. Below is a summary of key methodologies compared to the traditional approach.

Method CategoryReagent/Starting MaterialKey ConditionsReported YieldAdvantagesDisadvantages
Classical Method Aryl Sulfonyl Chloride + AmineBasic conditions (e.g., pyridine, Et3N)[2]70-95%High yielding for simple substrates, well-established.Requires sulfonyl chloride precursor, harsh prep conditions, limited functional group tolerance.[1]
From Thiols Thiol + AmineOxidative conditions (e.g., H₂O₂/SOCl₂, NCS, TCCA, Electrochemical)[3][4][5]80-97%Readily available thiol starting materials, one-pot procedures, rapid reactions.[4]Thiols can be malodorous; oxidants can affect sensitive functional groups.
From Sulfinates Sodium Arylsulfinate + AmineOxidative coupling (e.g., I₂, Cu-catalysis)[6][7]60-95%Stable, solid starting materials; mild reaction conditions.[8]Requires synthesis of the sulfinate salt, though methods are improving.
Pd-Catalyzed Aryl Halide/Boronic Acid + DABSO + AminePd(OAc)₂ or other Pd catalysts, often ligand-free[9][10][11]65-90%High functional group tolerance, modular (three components), one-pot synthesis.[11]Cost of palladium catalyst, potential for catalyst poisoning.[12]

Featured Experimental Protocols

The following protocols are representative of the key synthetic strategies discussed.

Protocol 1: Classical Synthesis from Arylsulfonyl Chloride

This protocol describes the reaction of a sulfonyl chloride with an amine, the basis of the Hinsberg reaction.[13]

Reaction: p-toluenesulfonyl chloride + Benzylamine → N-Benzyl-4-methylbenzenesulfonamide

Materials:

  • p-toluenesulfonyl chloride (1.91 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Triethylamine (1.52 g, 15 mmol)

  • Dichloromethane (CH₂Cl₂, 50 mL)

Procedure:

  • Dissolve benzylamine (10 mmol) and triethylamine (15 mmol) in 40 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (10 mmol) in 10 mL of CH₂Cl₂.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure sulfonamide.

Protocol 2: One-Pot Oxidative Coupling of a Thiol and Amine

This method allows for the direct conversion of thiols to sulfonamides using a combination of H₂O₂ and SOCl₂.[4]

Reaction: Thiophenol + Morpholine → 4-(Phenylsulfonyl)morpholine

Materials:

  • Thiophenol (1.10 g, 10 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (3.4 g, 30 mmol)

  • Thionyl Chloride (SOCl₂) (1.19 g, 10 mmol)

  • Morpholine (2.61 g, 30 mmol)

  • Pyridine (0.79 g, 10 mmol)

  • Dichloromethane (CH₂Cl₂, 50 mL)

Procedure:

  • To a stirred solution of thiophenol (10 mmol) in CH₂Cl₂ (25 mL) at room temperature, add 30% H₂O₂ (30 mmol).

  • Add SOCl₂ (10 mmol) dropwise to the mixture. The reaction is typically vigorous and completes within minutes.

  • After 5 minutes, add a solution of morpholine (30 mmol) and pyridine (10 mmol) in CH₂Cl₂ (25 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer.

  • Wash the organic layer with 1 M HCl (25 mL) and then with brine (25 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Three-Component Synthesis

This protocol outlines a one-pot synthesis from an aryl iodide, the SO₂ surrogate DABSO, and an amine.[9][11]

Reaction: 4-Iodoacetophenone + DABSO + Piperidine → 1-(4-(piperidin-1-ylsulfonyl)phenyl)ethan-1-one

Materials:

  • 4-Iodoacetophenone (246 mg, 1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (240 mg, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 2.5 mol%)

  • Piperidine (170 mg, 2.0 mmol)

  • Sodium hypochlorite (NaOCl) solution (~10-15% available chlorine, ~2.0 mL)

  • Isopropanol (5 mL)

Procedure:

  • In a reaction tube, combine 4-iodoacetophenone (1.0 mmol), DABSO (1.0 mmol), and Pd(OAc)₂ (2.5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add isopropanol (5 mL) and heat the mixture at 80 °C for 12 hours to form the intermediate ammonium sulfinate.

  • Cool the reaction to room temperature.

  • In a separate flask, prepare a solution of piperidine (2.0 mmol) in 2 mL of water. Add the NaOCl solution (~2.0 mL) to this amine solution and stir for 5 minutes.

  • Add the aqueous amine/bleach mixture to the reaction vessel containing the sulfinate intermediate.

  • Stir vigorously at room temperature for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Biological Pathways

Synthetic Workflow Overview

The following diagram illustrates the convergence of classical and modern synthetic routes towards the final sulfonamide product.

Caption: Key synthetic pathways to sulfonamides.

Biological Pathway: Folic Acid Synthesis Inhibition

Many sulfonamide antibiotics function by mimicking p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. This competitive inhibition halts bacterial growth.[14][15]

FolicAcidPathway cluster_substrates Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid (DHF) DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid (THF) DHF->THF Reduction (DHFR) DNA Nucleotide Synthesis (DNA, RNA, Proteins) THF->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

References

Comparative Efficacy of Chloro-Substituted Benzenesulfonamide Derivatives as Anticancer Agents: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities. Within this class, chloro-substituted analogues have emerged as a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of selected chloro-substituted benzenesulfonamide derivatives, summarizing their cytotoxic effects against various cancer cell lines, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of various chloro-substituted benzenesulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.

Table 1: IC50 Values (in µM) of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives [1][2][3]

CompoundMCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)
Derivative 20 12.8 (mean)12.8 (mean)12.8 (mean)
Derivative 24 12.7 (mean)12.7 (mean)12.7 (mean)
Derivative 30 --8

Note: The mean IC50 values for derivatives 20 and 24 are reported across the three cell lines. Derivative 30 showed the strongest activity against the HCT-116 cell line.

Table 2: IC50 Values (in µM) of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide Derivatives [4]

CompoundA549 (Non-small cell lung)HCT-116 (Colon)
Derivative 16 Not SpecifiedNot Specified
Derivative 20 Not SpecifiedNot Specified
Derivative 21 Potent ActivityPotent Activity

Note: While specific IC50 values were not provided in the abstract, compounds 16, 20, and 21 exhibited remarkable cytotoxic activity. Derivative 21 was noted for its higher selectivity and potency against A549 and HCT-116 cells.

Table 3: EC50 Values (in µM) of Benzenesulfonamide-Bearing Imidazole Derivatives with Chloro-substituents [5][6]

CompoundIGR39 (Melanoma)MDA-MB-231 (Triple-Negative Breast)
Most Active Compound 27.8 ± 2.820.5 ± 3.6

Note: The most potent compound in this series contained 4-chloro and 3,4-dichloro substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer agents.

Cell Viability Assessment: MTT Assay[7][8][9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Chlorobenzenesulfonamide derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining[11][12][13][14][15]

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis[16][17][18][19][20]

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram showing the number of cells in each phase of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by some benzenesulfonamide derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

cluster_ROS ROS-Mediated Apoptosis cluster_p53 p53-Mediated Cell Cycle Arrest This compound\nDerivative This compound Derivative ROS Generation ROS Generation This compound\nDerivative->ROS Generation induces p53 Upregulation p53 Upregulation This compound\nDerivative->p53 Upregulation induces Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization ROS Generation->Mitochondrial\nOuter Membrane\nPermeabilization triggers Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease leads to Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation activates Caspase-9\nActivation Caspase-9 Activation Apoptosome\nFormation->Caspase-9\nActivation activates Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation activates Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis executes p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation activates CDK-Cyclin\nComplexes\nInhibition CDK-Cyclin Complexes Inhibition p21 Upregulation->CDK-Cyclin\nComplexes\nInhibition inhibits G0/G1 Phase\nCell Cycle Arrest G0/G1 Phase Cell Cycle Arrest CDK-Cyclin\nComplexes\nInhibition->G0/G1 Phase\nCell Cycle Arrest results in

Caption: Key signaling pathways affected by certain benzenesulfonamide derivatives.

Experimental Workflow

cluster_workflow General Experimental Workflow start Start: Select Cancer Cell Lines synthesis Synthesis of This compound Derivatives start->synthesis mtt MTT Assay (Determine IC50) synthesis->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) mtt->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) mtt->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot for p53) apoptosis->mechanism cell_cycle->mechanism end End: Data Analysis & Conclusion mechanism->end

Caption: A generalized workflow for the anticancer evaluation of novel compounds.

References

The Strategic Advantage of 3-Chlorobenzenesulfonamide in Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fragments is a critical starting point in any fragment-based drug discovery (FBDD) campaign. This guide provides an objective comparison of 3-Chlorobenzenesulfonamide's performance against other alternative fragments, supported by illustrative experimental data and detailed protocols. By understanding the nuanced benefits of this particular fragment, research teams can enhance the efficiency and success rate of their hit identification and lead optimization efforts.

Fragment-based drug discovery has emerged as a powerful and rational approach for the identification of novel lead compounds.[1] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes small, low molecular weight compounds (fragments) to probe the binding sites of biological targets.[1][2] This methodology offers several advantages, including a more efficient exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[3][4] A key to a successful FBDD campaign lies in the careful curation of the fragment library.[2] The benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs, making it a valuable core for fragment libraries.[5][6] This guide focuses on a specific derivative, this compound, and elucidates its strategic advantages in the context of FBDD.

The Benzenesulfonamide Scaffold: A Privileged Fragment

The benzenesulfonamide moiety is recognized as a "privileged" fragment in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][6] Its key features include:

  • Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form key interactions with protein active sites.[7]

  • Defined Geometry: The rigid aromatic ring provides a well-defined vector for substituent placement, facilitating structure-activity relationship (SAR) studies.

  • Synthetic Tractability: The benzenesulfonamide core is readily synthesized and modified, allowing for rapid exploration of chemical space around the initial fragment hit.[8]

The 3-Chloro Substituent: A Subtle but Significant Advantage

The position and nature of substituents on the phenyl ring of benzenesulfonamide can significantly influence its properties as a fragment. The 3-chloro substitution in this compound offers several potential advantages over other positional isomers or substituted analogs:

  • Modulated Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the pKa of the sulfonamide group, potentially enhancing its binding affinity to certain targets.[7]

  • Vector for Fragment Growth: The chlorine atom can serve as a synthetic handle for further chemical elaboration. For instance, it can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, providing a clear vector for "fragment growing" into adjacent pockets of the binding site.

  • Improved Lipophilic Efficiency: While adding lipophilicity, the chloro group does so with minimal addition of heavy atoms, which can contribute to a favorable ligand efficiency (LE).[9]

  • Probing Specific Interactions: The specific placement of the chlorine atom at the meta-position can allow for unique interactions with the protein target that may not be accessible to ortho- or para-substituted analogs, potentially leading to improved selectivity.

Comparative Performance: A Hypothetical Case Study

To illustrate the potential advantages of this compound, we present a hypothetical screening campaign against a generic protein kinase. The following table summarizes plausible quantitative data that might be obtained from a primary screen using Surface Plasmon Resonance (SPR).

FragmentMolecular Weight (Da)Binding Affinity (KD, µM)Ligand Efficiency (LE)
This compound 191.62 150 0.32
Benzenesulfonamide157.185000.28
4-Chlorobenzenesulfonamide191.622500.29
3-Methylbenzenesulfonamide171.214000.27

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37 * pKD) / N, where pKD is the -log of the dissociation constant and N is the number of heavy atoms.[9]

In this hypothetical scenario, this compound exhibits a superior ligand efficiency compared to the other fragments. While its binding affinity is moderate, its LE suggests that it forms more efficient interactions with the target on a per-atom basis, making it a more promising starting point for lead optimization.

Experimental Protocols

A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate fragment hits.[10] Below are detailed protocols for a typical primary and secondary screening workflow.

Primary Screen: Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments that bind to the target protein.

Methodology:

  • Protein Immobilization: The target protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Fragment Preparation: Fragments are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 200 µM.

  • SPR Analysis: The fragment solutions are injected over the sensor surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).

  • Data Analysis: The binding responses are analyzed to determine the dissociation constant (KD). Fragments with a KD below a certain threshold (e.g., 1 mM) are considered primary hits.

Secondary Screen: Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To validate the binding of primary hits and gain initial structural insights.

Methodology:

  • Sample Preparation: A solution containing the target protein (e.g., 10 µM) and the fragment hit (e.g., 500 µM) is prepared in a deuterated buffer.

  • NMR Data Acquisition: A series of 1D 1H NMR spectra are acquired with and without selective saturation of the protein resonances.

  • STD Spectrum Generation: The difference spectrum is calculated by subtracting the spectrum with protein saturation from the spectrum without.

  • Data Analysis: Protons on the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding. The relative intensities of the STD signals can provide information about the binding epitope of the fragment.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships in FBDD, the following diagrams are provided.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Fragment Library Fragment Library Primary Screen (e.g., SPR) Primary Screen (e.g., SPR) Fragment Library->Primary Screen (e.g., SPR) Screening Hit Validation (e.g., NMR) Hit Validation (e.g., NMR) Primary Screen (e.g., SPR)->Hit Validation (e.g., NMR) Validation Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Validation (e.g., NMR)->Structural Biology (X-ray/NMR) Characterization Structure-Based Design Structure-Based Design Structural Biology (X-ray/NMR)->Structure-Based Design Guidance Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Iteration Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Development

Caption: A generalized workflow for fragment-based drug discovery.

Caption: A hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_SPR Primary Screen: SPR cluster_NMR Secondary Screen: STD-NMR SPR1 Immobilize Target Protein SPR2 Inject Fragment Library SPR1->SPR2 SPR3 Measure Binding Response SPR2->SPR3 SPR4 Identify Primary Hits (K_D) SPR3->SPR4 NMR1 Prepare Protein-Fragment Sample SPR4->NMR1 Validated Hits NMR2 Acquire NMR Spectra NMR1->NMR2 NMR3 Generate Difference Spectrum NMR2->NMR3 NMR4 Confirm Binding & Epitope NMR3->NMR4

Caption: A typical experimental workflow for FBDD screening.

References

Evaluating the Metabolic Stability of 3-Chlorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides a comparative evaluation of the metabolic stability of 3-Chlorobenzenesulfonamide derivatives, with a focus on their potential as inhibitors of the Wnt/β-catenin signaling pathway. The information presented herein is supported by experimental data to aid in the selection and optimization of promising drug candidates.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a novel this compound derivative, Compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide), compared to a reference compound, Compound 5 .[1] The data was generated using human and mouse liver microsomes, providing insights into potential inter-species differences in metabolism.

CompoundSpecies% Remaining after 60 minHalf-life (t½) [min]
Compound 25 Human85.3> 60
Mouse79.8> 60
Compound 5 Human45.248.5
Mouse38.741.2

Key Observation: Compound 25 demonstrates significantly higher metabolic stability in both human and mouse liver microsomes compared to the reference Compound 5 .[1] After a 60-minute incubation period, a substantially higher percentage of Compound 25 remains, indicating a slower rate of metabolism. This enhanced stability is a promising characteristic for a drug candidate, as it may translate to a longer half-life in vivo, potentially allowing for less frequent dosing.

Experimental Protocols

The metabolic stability of the compounds was assessed using established in vitro assays. The following are detailed methodologies for two key experiments:

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[1]

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer.

  • The test compound solution is pre-incubated with liver microsomes in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.

Materials:

  • Test compounds

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Internal standard

  • LC-MS/MS system

Procedure:

  • The test compound is added to pre-warmed plasma at 37°C.

  • Aliquots are collected at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.

  • Samples are centrifuged, and the supernatant is transferred for analysis.

  • The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • The percentage of the compound remaining over time is used to determine its stability and half-life in plasma.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental process and the biological context of these compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis compound Test Compound (this compound derivative) reaction Metabolic Reaction compound->reaction microsomes Liver Microsomes (Human or Mouse) microsomes->reaction nadph NADPH Regenerating System nadph->reaction quench Quench Reaction (Acetonitrile) reaction->quench Time Points centrifuge Protein Precipitation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation (% Remaining, t½) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor Complex wnt->receptor dsh Dishevelled receptor->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Co-activation gene_transcription Target Gene Transcription tcf_lef->gene_transcription inhibitor This compound Derivative (e.g., Compound 25) inhibitor->beta_catenin_on Inhibits Interaction with TCF/LEF

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of the this compound derivative.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Chlorobenzenesulfonamide-Based Probes in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount to generating reliable and translatable data. This guide provides a comprehensive comparison of the cross-reactivity of 3-Chlorobenzenesulfonamide-based probes, focusing on their interactions with carbonic anhydrases and offering insights into potential off-target effects within the broader kinome. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate a thorough evaluation of these chemical tools.

The this compound scaffold is a common motif in a variety of bioactive molecules, notably as a potent inhibitor of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes. Consequently, probes based on this scaffold are valuable tools for studying CA function in cellular contexts. However, their utility is intrinsically linked to their selectivity. Off-target interactions can lead to confounding results and misinterpretation of experimental outcomes. This guide aims to provide a clear and objective overview of the known cross-reactivity of these probes, alongside methodologies for their characterization.

Quantitative Comparison of Inhibitor Potency against Carbonic Anhydrases

The primary targets of benzenesulfonamide-based compounds are the carbonic anhydrases. The inhibitory activity of various derivatives against different CA isoforms is a key indicator of their selectivity. The following table summarizes the inhibition constants (Ki) for a selection of benzenesulfonamide derivatives against several human carbonic anhydrase isoforms. A lower Ki value indicates a higher binding affinity.

Compound/ProbehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide 25012255.70.48
Indisulam 10,00010,0003045333
Celecoxib >10,00025,0004,6002,3005.43
Valdecoxib 3,40015,0003,8001,9003.95
Hypothetical 3-Cl-Benzenesulfonamide ProbeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Data for a specific "this compound-based probe" is not publicly available in kinome-wide screens. The table includes well-characterized sulfonamide-containing drugs to provide a comparative context for selectivity among the carbonic anhydrase family. Researchers are strongly encouraged to perform comprehensive selectivity profiling for their specific probes.

Kinome-Wide Selectivity: Acknowledging the Data Gap

A comprehensive understanding of a probe's cross-reactivity extends beyond its intended target family. Kinome-wide profiling is essential to identify potential off-target interactions with protein kinases, which can have significant implications for cellular signaling studies.

Currently, there is a lack of publicly available kinome scan data specifically for this compound-based probes. While benzenesulfonamide moieties are present in some kinase inhibitors, the overall selectivity profile is highly dependent on the entire molecular structure.

Recommendation: It is imperative for researchers using novel this compound-based probes to perform broad kinase panel screening to fully characterize their selectivity. Commercial services are available that offer screening against hundreds of kinases. Without such data, any observed cellular effects should be interpreted with caution, considering the possibility of off-target kinase inhibition.

Alternative Probes for Cellular Assays

To provide a comparative context, several alternative probes are available for studying carbonic anhydrase activity and for broader cellular imaging applications.

Probe TypePrincipleAdvantagesDisadvantages
Fluorescent Sulfonamides Sulfonamide moiety for CA binding linked to a fluorophore.Direct visualization of CA localization and target engagement.Potential for steric hindrance affecting binding; phototoxicity.
Activity-Based Probes (ABPs) Covalent modification of the active site of enzymes.Provides information on the functional state of the enzyme.Can be irreversible; may have off-target reactivity.
Genetically Encoded Sensors Fluorescent proteins engineered to respond to changes in pH or ion concentration.High specificity for the intended analyte; allows for dynamic live-cell imaging.Requires genetic modification of cells; may not directly measure enzyme activity.

Signaling Pathways and Experimental Workflows

To visualize the biological context in which this compound-based probes may be used, and the experimental workflows for their characterization, the following diagrams are provided in Graphviz DOT language.

Hypoxia-Inducible Factor 1α (HIF-1α) and Carbonic Anhydrase IX (CAIX) Signaling Pathway

Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in cell survival and adaptation, including Carbonic Anhydrase IX (CAIX). CAIX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and promoting cancer cell invasion and metastasis.

HIF1a_CAIX_Pathway HIF-1α and CAIX Signaling in Hypoxia cluster_extracellular Extracellular Space cluster_cell Cancer Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX catalysis Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Metastasis Invasion & Metastasis Acidic_TME->Metastasis Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE Hypoxia Response Element (HRE) HIF1a_translocation->HRE CAIX_gene CAIX Gene Transcription HRE->CAIX_gene CAIX_protein CAIX Protein CAIX_gene->CAIX_protein CAIX_protein->CO2_H2O

Caption: HIF-1α and CAIX Signaling Pathway in Cancer.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a probe or drug in a cellular environment. The assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start: Intact Cells treatment Treat with Probe or Vehicle Control start->treatment heat_challenge Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant analysis Protein Quantification (e.g., Western Blot, Mass Spec) supernatant->analysis end End: Thermal Shift Curve analysis->end

Caption: CETSA Experimental Workflow.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics approach that uses reactive chemical probes to assess the functional state of enzymes in complex biological samples. Competitive ABPP can be used to determine the selectivity of inhibitors.

ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow start Start: Cell Lysate or Intact Cells inhibitor_treatment Pre-incubate with Inhibitor (e.g., 3-Cl-Benzenesulfonamide) or Vehicle start->inhibitor_treatment probe_labeling Label with Broad-Spectrum Activity-Based Probe inhibitor_treatment->probe_labeling click_chemistry Click Chemistry to Attach Reporter Tag (e.g., Biotin) probe_labeling->click_chemistry enrichment Enrich Labeled Proteins (e.g., Streptavidin Beads) click_chemistry->enrichment analysis Proteomic Analysis (LC-MS/MS) enrichment->analysis end End: Identification & Quantification of Probe Targets analysis->end

Caption: ABPP Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are protocols for two key assays used to assess probe-target engagement and selectivity.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the target engagement of a this compound-based probe in intact cells.

Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • This compound-based probe

  • DMSO (vehicle control)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the this compound-based probe at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Cell Harvesting and Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes at each temperature.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations across all samples.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein remaining against the temperature to generate a thermal shift curve.

    • A shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.

Activity-Based Protein Profiling (ABPP) Protocol for Competitive Profiling

Objective: To assess the selectivity of a this compound-based probe by competitive profiling against a broad-spectrum activity-based probe.

Materials:

  • Cell or tissue lysate

  • This compound-based probe (inhibitor)

  • Broad-spectrum activity-based probe with a clickable handle (e.g., alkyne-functionalized fluorophosphonate for serine hydrolases)

  • Reporter tag with a complementary handle (e.g., azide-biotin)

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • Streptavidin-agarose beads

  • Buffers for washing and elution

  • Reagents for on-bead protein digestion (e.g., trypsin)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Competitive Labeling:

    • Pre-incubate the proteome (cell lysate) with the this compound-based probe at various concentrations or a vehicle control.

    • Add the broad-spectrum activity-based probe and incubate to allow for labeling of active enzymes.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin reporter tag to the alkyne-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled by the activity-based probe.

  • Data Analysis:

    • Compare the abundance of labeled proteins in the inhibitor-treated samples to the vehicle control.

    • A decrease in the signal for a particular protein in the presence of the this compound-based probe indicates that it is a target or off-target of the probe.

Conclusion

This compound-based probes are valuable tools for investigating the function of carbonic anhydrases in cellular assays. However, a thorough understanding of their cross-reactivity is essential for the accurate interpretation of experimental results. While data on their interaction with various carbonic anhydrase isoforms is available, a significant knowledge gap exists regarding their kinome-wide selectivity. Researchers are strongly advised to perform comprehensive selectivity profiling using techniques such as kinome scanning to fully characterize their probes. The experimental protocols and signaling pathway information provided in this guide offer a framework for the rigorous evaluation and informed use of these chemical tools in drug discovery and chemical biology research.

A Comparative Guide to Catalytic Performance in 3-Chlorobenzenesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl sulfonamides is a critical step in the creation of new therapeutic agents. This guide provides a detailed comparison of the performance of common catalytic systems for the coupling of 3-Chlorobenzenesulfonamide with aryl halides, focusing on Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed coupling reactions. The information presented is supported by experimental data to facilitate informed catalyst selection.

The formation of the C-N bond to produce N-aryl sulfonamides is a cornerstone of medicinal chemistry. The choice of catalyst can significantly impact reaction efficiency, substrate scope, and overall cost. This guide benchmarks the performance of palladium, copper, and nickel-based catalysts in the context of this compound coupling reactions, offering a comparative analysis of their respective strengths and weaknesses.

Performance Benchmark: A Tabular Comparison

The following tables summarize the performance of various catalytic systems for the N-arylation of sulfonamides, providing a framework for comparison. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar sulfonamides offer valuable insights into expected performance.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Sulfonamides with Aryl Halides

Catalyst/LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAryl ChlorideNaOtBuToluene1101285-95[General Buchwald-Hartwig Protocols]
Pd(OAc)₂ / RuPhosAryl BromideK₂CO₃Dioxane1001870-90[General Buchwald-Hartwig Protocols]
[(THP-Dipp)Pd(cinn)Cl](Het)aryl HalideNaOtBuDioxane12024High[1]

Note: Yields are generalized from reactions with various sulfonamides and aryl halides under typical Buchwald-Hartwig conditions. Performance with this compound may vary.

Table 2: Copper-Catalyzed Ullmann Condensation of Sulfonamides with Aryl Halides

Copper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF120-1402460-85[General Ullmann Protocols]
Cu₂ON,N'-bis(thiophen-2-ylmethyl)oxalamideK₃PO₄t-BuOH13024up to 87[General Ullmann Protocols]
CuINoneK₂CO₃NMP15024Moderate[General Ullmann Protocols]

Note: The Ullmann condensation often requires higher temperatures compared to palladium-catalyzed reactions. Yields are based on reactions with various sulfonamides.

Table 3: Nickel-Catalyzed Coupling of Sulfonamides with Aryl Chlorides

Nickel Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂·DMEPhPAd-DalPhosNaOtBuToluene1001875-95[2][3]
Ni(COD)₂PCy₃K₃PO₄Dioxane1102465-80[General Nickel-Catalyzed Protocols]
Bis(triphenylphosphine)nickel(II) chlorideTriphenylphosphineK₂CO₃t-Butanol/Water100-1101Good[4]

Note: Nickel catalysis has emerged as a cost-effective alternative to palladium for the coupling of aryl chlorides.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each catalytic system.

Palladium-Catalyzed Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination of an aryl halide with a sulfonamide is as follows:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base such as NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • This compound (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., 110 °C) for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Copper-Catalyzed Ullmann Condensation

A general procedure for the copper-catalyzed N-arylation of a sulfonamide is as follows:

  • To a reaction vessel are added CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • This compound (1.0 mmol), the aryl halide (1.0 mmol), and a high-boiling polar solvent (e.g., DMF or NMP, 5 mL) are added.

  • The mixture is heated to the specified temperature (e.g., 120-150 °C) and stirred for the designated time.

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Nickel-Catalyzed Coupling Reaction

A typical protocol for the nickel-catalyzed coupling of a sulfonamide with an aryl chloride is as follows[4]:

  • In a flask, bis(triphenylphosphine)nickel(II) chloride (10 mmol) and triphenylphosphine (30 mmol) are mixed.

  • A solvent mixture of t-butanol (4 mL) and distilled water (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature under a nitrogen atmosphere.

  • The mixture is then heated to 80°C for 1.5 minutes to pre-activate the catalyst.

  • Benzenesulfonamide (or this compound) (10 mmol), K₂CO₃ (10 mmol), and the substituted aryl halide are added with a t-butanol/water (2:1) solvent mixture under an inert atmosphere.

  • The reaction is refluxed at 100-110°C for 1 hour with stirring.

  • After cooling, the mixture is diluted with ethyl acetate, washed with water, and the product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reagents Charge Catalyst, Ligand, & Base Add_Substrates Add this compound, Aryl Halide, & Solvent Charge_Reagents->Add_Substrates Heat_Stir Heat & Stir under Inert Atmosphere Add_Substrates->Heat_Stir Quench_Extract Quench Reaction & Extract Product Heat_Stir->Quench_Extract Dry_Concentrate Dry & Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

General experimental workflow for catalyst performance benchmarking.

Conclusion

The selection of an appropriate catalyst for the N-arylation of this compound is a multi-faceted decision. Palladium-based catalysts, particularly those employed in Buchwald-Hartwig amination, generally offer high yields and broad functional group tolerance under relatively mild conditions. Copper-catalyzed Ullmann-type reactions, while often requiring more forcing conditions, provide a more economical alternative. The emergence of nickel catalysis presents a compelling option for the coupling of more challenging and cost-effective aryl chlorides. The data and protocols presented in this guide serve as a valuable resource for researchers to navigate these choices and optimize the synthesis of N-aryl sulfonamides for applications in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 3-Chlorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Chlorobenzenesulfonamide as a chemical waste product and dispose of it through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular solid waste.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of this compound (CAS No. 17260-71-8), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Safety and Handling Profile

While a Safety Data Sheet (SDS) from one supplier suggests that this compound at its given concentration is not considered hazardous to health, it is best practice in a laboratory setting to handle all chemicals with care.[1] General guidelines for similar chlorinated organic compounds indicate potential for irritation and toxicity. Therefore, appropriate personal protective equipment (PPE), including safety goggles, lab coats, and nitrile gloves, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

PropertyDataReference
CAS Number 17260-71-8[1][2][3][4][5]
Molecular Formula C6H6ClNO2S[1]
Appearance White solid[1]
Primary Hazards While one SDS indicates no significant hazards, treat as a potential irritant.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves treating it as a hazardous chemical waste. This ensures the highest level of safety and environmental protection.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and compatible chemical waste container.

  • The container must be solid, leak-proof, and have a secure lid.

  • Label the container clearly as "Hazardous Waste" and specify the contents: "this compound". Include the approximate quantity.

  • As a halogenated organic compound, it is crucial to segregate this waste from other waste streams, particularly non-halogenated organic waste.

2. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's specific guidelines for hazardous waste storage.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.

  • Provide them with accurate information about the waste material.

  • For larger quantities or surplus, non-recyclable solutions, a licensed disposal company should be contacted to discuss treatment options, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

4. Cleaning and Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as contaminated waste in the designated hazardous waste container.

5. Empty Container Disposal:

  • Once the container of this compound is empty, it must still be handled with care.

  • Triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to your halogenated organic waste stream.

  • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab containers.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Step 1: Waste Collection - Use designated, labeled container. - Segregate as halogenated waste. B Step 2: Secure Storage - Seal container tightly. - Store in a designated, ventilated area. A->B C Step 3: Professional Disposal - Contact EHS or licensed waste disposal service. B->C D Step 4: Decontamination - Clean all contaminated surfaces and equipment. C->D E Step 5: Empty Container Disposal - Triple-rinse container. - Dispose of rinsate as hazardous waste. - Deface label and dispose of container. D->E

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chlorobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound suggest no special protective equipment is needed under normal use, it is best practice to adhere to a comprehensive safety protocol due to the nature of chlorinated aromatic compounds. The following PPE is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber gloves are recommended. Inspect for perforations before use and change frequently.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required to protect against dust particles and splashes.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust formation.[2][3] In the absence of a fume hood or in case of inadequate ventilation, a NIOSH-approved respirator should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is in proper working order.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).

2. Weighing and Handling:

  • Perform all weighing and transferring of solid this compound within the chemical fume hood to minimize inhalation of dust.

  • Use a dedicated spatula or scoop for this chemical.

  • Avoid creating dust during handling.[2][3]

3. Dissolving and Reactions:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the reaction vessel is appropriately sized and equipped for the planned experiment.

  • Maintain adequate ventilation throughout the experiment.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that came into contact with the chemical. The first rinse of contaminated labware should be collected as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid residual of the compound in a dedicated, sealable, and chemically resistant waste container labeled "Hazardous Waste: this compound".

  • Liquid Waste: If the compound is in solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.

  • Contaminated Materials: Any materials such as gloves, weighing paper, or paper towels that are contaminated with the chemical should be placed in the solid hazardous waste container.

Container Disposal:

  • Empty containers must be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5]

  • After thorough rinsing and air-drying, the labels on the container must be obliterated or removed before disposal as regular solid waste.[5]

Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4]

  • Do not dispose of this compound down the drain or in the regular trash.[1][3]

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.